Albonoursin
Description
Properties
IUPAC Name |
(3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,19)(H,17,18)/b12-8-,13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIIOYPBHIZBOD-JMVBYTIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C\1/C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318208 | |
| Record name | Albonoursin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222-90-8 | |
| Record name | Albonoursin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albonoursin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albonoursin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Albonoursin: A Technical Guide to a Diketopiperazine with Antibacterial Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albonoursin is a naturally occurring cyclic dipeptide belonging to the 2,5-diketopiperazine class of compounds. First identified in Streptomyces noursei, it has since been isolated from other Streptomyces species. This molecule is of significant interest to the scientific community due to its antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, biological activity, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is characterized by a central piperazine-2,5-dione ring substituted with benzylidene and isobutylidene groups. The specific stereochemistry of these substituents is crucial for its biological activity.
Table 1: Chemical Identifiers and Computed Properties of this compound
| Identifier/Property | Value | Reference |
| IUPAC Name | (3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)piperazine-2,5-dione | [1] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | [1] |
| Molecular Weight | 256.30 g/mol | [1] |
| CAS Number | 1222-90-8 | [1] |
| SMILES | CC(C)C=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1 | [1] |
| InChI Key | LCIIOYPBHIZBOD-JMVBYTIWSA-N | [1] |
| XLogP3-AA | 2.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces noursei is a well-characterized pathway that notably does not involve non-ribosomal peptide synthetases (NRPSs) for the formation of the diketopiperazine core.[2][3] The biosynthetic process is orchestrated by a gene cluster containing four key genes: albA, albB, albC, and albD.[2][3]
The pathway commences with the formation of the cyclic dipeptide precursor, cyclo(L-Phe-L-Leu), a reaction catalyzed by the product of the albC gene.[2][3] This is followed by a two-step dehydrogenation process facilitated by a multi-subunit flavoprotein enzyme known as cyclic dipeptide oxidase (CDO).[4] The active CDO enzyme is formed by the products of the albA and albB genes.[2][3] The final step involves the formation of α,β-unsaturations in both the phenylalanine and leucine residues to yield this compound.[4] The function of the albD gene product, a putative membrane protein, is not yet fully elucidated but is believed to be involved in the overall biosynthetic pathway.[2][3]
Figure 1: Biosynthetic pathway of this compound.
Biological Activity
This compound is primarily recognized for its antibacterial activity. While it is established as an antibacterial agent, specific quantitative data on its efficacy against a broad range of bacterial species is limited in the available literature.
Experimental Protocols
Isolation of this compound from Streptomyces noursei
The following is a generalized protocol based on methods for isolating secondary metabolites from Streptomyces species.
Figure 2: Generalized workflow for the isolation of this compound.
Detailed Steps:
-
Fermentation: Streptomyces noursei is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is separated from the mycelia by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to chromatographic techniques, typically starting with silica gel column chromatography, to separate the components. Fractions are collected and analyzed (e.g., by TLC) for the presence of this compound.
-
Purification: Fractions containing this compound are further purified using high-performance liquid chromatography (HPLC) to obtain the pure compound.
-
Characterization: The structure of the purified this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Synthesis of this compound
Antibacterial Susceptibility Testing
The antibacterial activity of this compound can be determined using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol for Broth Microdilution MIC Assay:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the bacterial suspension. Control wells (no this compound and no bacteria) are also included.
-
Incubation: The plate is incubated at the optimal temperature for the growth of the test bacterium for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.
Spectroscopic Data
Detailed 1H and 13C NMR spectral data for this compound are not consistently reported in a tabulated format across the reviewed literature. Researchers are advised to consult specialized spectroscopic databases or primary research articles for this information.
Conclusion
This compound remains a molecule of interest for its unique biosynthetic pathway and its potential as an antibacterial agent. Further research is warranted to fully elucidate its spectrum of activity, mechanism of action, and potential for therapeutic development. The information and protocols provided in this guide serve as a foundational resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.
References
- 1. This compound | C15H16N2O2 | CID 6109346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The this compound gene Cluster of S noursei biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Cyclic dipeptide oxidase from Streptomyces noursei. Isolation, purification and partial characterization of a novel, amino acyl alpha,beta-dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Albonoursin: A Technical Guide to its Discovery, Biosynthesis, and Origin in Streptomyces
Executive Summary: Albonoursin, a diketopiperazine antibiotic from Streptomyces noursei, represents a fascinating example of microbial secondary metabolism. Its biosynthesis is notable for being independent of the canonical nonribosomal peptide synthetase (NRPS) machinery, relying instead on a concise and efficient enzymatic pathway. This guide provides an in-depth examination of the discovery of this compound, the elucidation of its unique biosynthetic gene cluster, and the regulatory context of its production. It includes a summary of its antibacterial activity, detailed experimental protocols relevant to its study, and visual diagrams of key pathways and workflows to support researchers and drug development professionals in the field of natural products.
Introduction to this compound
This compound, chemically defined as cyclo(ΔPhe-ΔLeu), is an antibacterial compound belonging to the diketopiperazine (DKP) family.[1][2] DKPs are a large and structurally diverse class of natural products known for a wide range of biological activities. Produced by the soil bacterium Streptomyces noursei, this compound's significance lies not only in its antibiotic properties but also in its unusual biosynthetic origin, which deviates from the well-established nonribosomal peptide synthetase (NRPS) pathways typically responsible for peptide-based natural products in bacteria and fungi.[3] Understanding this alternative mechanism offers new avenues for biosynthetic engineering and the discovery of novel bioactive compounds.
Discovery and Origin
This compound was first identified from cultures of Streptomyces noursei. The key breakthrough in understanding its origin was the isolation and characterization of the enzyme responsible for the final steps of its formation: a cyclic dipeptide oxidase (CDO).[1][4] By using peptide sequence information from the purified CDO, researchers were able to isolate a 3.8 kb DNA fragment from S. noursei that, when transferred to the heterologous host Streptomyces lividans, was sufficient to direct the complete biosynthesis of this compound.[1][2][3] This confirmed that all the necessary genetic machinery for its production was contained within this small locus.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a streamlined process encoded by the alb gene cluster. This pathway is a paradigm of NRPS-independent synthesis for diketopiperazine metabolites.
The alb Gene Cluster
The identified 3.8 kb DNA fragment contains four essential genes: albA, albB, albC, and albD.[1][2]
-
albA and albB : These genes are both required for the function of the cyclic dipeptide oxidase (CDO). AlbA contains an FMN-binding "nitroreductase domain".[1][3]
-
albC : This gene product is sufficient to catalyze the formation of the DKP precursor, cyclo(L-Phe-L-Leu), from its amino acid substrates. It bears no resemblance to NRPS genes, marking a distinct evolutionary path for dipeptide cyclization.[1]
-
albD : The function of albD is not fully elucidated, but it is predicted to encode a putative membrane protein.[1][2]
Key Biosynthetic Steps
The formation of this compound proceeds in two primary stages:
-
DKP Ring Formation: The enzyme AlbC synthesizes the cyclic dipeptide intermediate, cyclo(L-leucyl-L-phenylalanyl).
-
Dehydrogenation: The CDO enzyme, a flavoprotein also known as this compound synthase (a complex of AlbA and AlbB), then catalyzes two successive oxidation reactions.[4] This two-step process introduces α,β-unsaturations into both the phenylalanine and leucine residues of the DKP ring, yielding the final product, this compound.[1][2][4]
References
The Biological Activity of Albonoursin and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albonoursin is a naturally occurring cyclic dipeptide with the structure cyclo(ΔPhe-ΔLeu). As a member of the diketopiperazine (DKP) family of secondary metabolites, it has garnered interest for its potential biological activities, particularly its antibacterial properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanism of action.
Biological Activity of this compound and Analogs
This compound has been primarily recognized for its antibacterial activity. However, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values, against a broad spectrum of microorganisms are not extensively available in publicly accessible literature. The available information suggests that this compound exhibits inhibitory effects against certain bacteria.
Antibacterial Activity
While specific MIC values for this compound are not consistently reported across studies, its activity is generally acknowledged. The antibacterial effect is attributed to its cyclic dipeptide structure. The activity of its analogs can vary significantly based on the constituent amino acid residues and their modifications.
| Compound | Target Organism | Activity Type | Quantitative Data (MIC/IC50) | Citation |
| This compound | Bacteria | Antibacterial | Data not available in searched literature | N/A |
| Various Analogs | Bacteria | Antibacterial | Data not available in searched literature | N/A |
Antifungal Activity
Information regarding the antifungal activity of this compound is scarce. While some cyclic peptides exhibit antifungal properties, specific data for this compound is not currently available.
| Compound | Target Organism | Activity Type | Quantitative Data (MIC) | Citation |
| This compound | Fungi | Antifungal | Data not available in searched literature | N/A |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound and its direct analogs against cancer cell lines have not been extensively documented in the available literature. General studies on other diketopiperazines suggest that this class of compounds can exhibit cytotoxic properties.
| Compound | Cell Line | Activity Type | Quantitative Data (IC50) | Citation |
| This compound | Various Cancer Cell Lines | Cytotoxicity | Data not available in searched literature | N/A |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent against a specific microorganism.
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of this compound or its analog in a suitable solvent.
- Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- 96-Well Microtiter Plate: Use sterile, flat-bottomed 96-well plates.
- Growth Medium: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
2. Assay Procedure:
- Serial Dilutions: Perform two-fold serial dilutions of the test compound in the microtiter plate. Add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the stock solution of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).
- Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to wells 1 through 11.
- Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
- Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism, as detected by the naked eye.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated. However, based on the activity of similar antimicrobial peptides, two primary mechanisms are hypothesized: bacterial membrane disruption and inhibition of quorum sensing.
This compound Biosynthesis Pathway
The production of this compound in Streptomyces noursei involves a specific biosynthetic gene cluster. The pathway begins with the amino acids L-Phenylalanine and L-Leucine.
Biosynthesis of this compound from amino acid precursors.
Conceptual Mechanism of Antibacterial Action
The proposed antibacterial action of this compound likely involves interaction with the bacterial cell membrane, leading to its disruption. Additionally, it may interfere with bacterial communication systems like quorum sensing.
Hypothesized antibacterial mechanisms of this compound.
Conclusion
This compound represents a promising scaffold for the development of new antibacterial agents. However, a significant gap exists in the literature regarding comprehensive quantitative data on its biological activities and a detailed understanding of its molecular mechanisms of action. Further research, including systematic screening against a wide range of pathogens and cancer cell lines, quantitative structure-activity relationship (QSAR) studies of its analogs, and in-depth investigation of its effects on bacterial signaling pathways, is crucial to fully realize its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to build upon in their exploration of this compound and its analogs.
Preliminary Insights into the Mechanism of Action of Albonoursin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albonoursin, a cyclic dipeptide with the structure cyclo(ΔPhe-ΔLeu), is a secondary metabolite produced by the bacterium Streptomyces noursei. Preliminary investigations have confirmed its antibacterial properties, positioning it as a molecule of interest in the search for novel antimicrobial agents. This technical guide synthesizes the current understanding of this compound's mechanism of action, drawing from foundational biosynthetic studies and the broader context of diketopiperazine bioactivity. While the precise molecular targets and pathways of this compound are still under active investigation, this document provides a comprehensive summary of the available data, details key experimental methodologies, and outlines the established biosynthetic framework.
Biosynthesis of this compound
The production of this compound by Streptomyces noursei is a notable example of non-ribosomal peptide synthesis (NRPS)-independent diketopiperazine formation. The biosynthetic pathway is governed by a specific gene cluster containing four key genes: albA, albB, albC, and albD.
The core enzymatic step is the formation of the diketopiperazine ring from the precursor cyclo(L-Phe-L-Leu), which is catalyzed by a cyclic dipeptide oxidase (CDO). The subsequent α,β-unsaturations are also attributed to the activity of this enzymatic complex. The albA and albB genes are essential for this CDO activity. The albC gene is sufficient for the formation of the initial cyclic dipeptide precursor, and albD encodes a putative membrane protein likely involved in transport or secretion of the final compound.[1]
The biosynthesis of this compound can be visualized as a streamlined enzymatic cascade, highlighting the efficiency of microbial secondary metabolite production.
Antibacterial Activity: Preliminary Data
While detailed studies on the mechanism of action are limited, the antibacterial activity of this compound has been established. However, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a broad panel of bacteria, are not yet widely available in the public domain. The primary focus of initial research has been the elucidation of its novel biosynthetic pathway.
The general antibacterial properties of diketopiperazines isolated from Streptomyces species suggest that this compound likely exhibits activity against a range of bacteria, with a potential for greater efficacy against Gram-positive strains. Further screening against clinically relevant pathogens is a critical next step in the evaluation of its therapeutic potential.
Postulated Mechanisms of Action
Based on the known bioactivities of similar cyclic dipeptides and antimicrobial peptides, several potential mechanisms of action for this compound can be hypothesized. These remain to be experimentally validated for this compound itself.
Disruption of Bacterial Cell Membranes
A common mechanism for antimicrobial peptides is the perturbation of the bacterial cell membrane integrity. This can occur through various models, including the formation of pores or channels, leading to the leakage of essential intracellular components and dissipation of the membrane potential.
A logical workflow to investigate this potential mechanism would involve a series of established assays:
Intracellular Targeting
Alternatively, this compound may traverse the bacterial membrane and interact with intracellular targets crucial for cell survival. Potential intracellular mechanisms include:
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or transcription.
-
Inhibition of Protein Synthesis: Binding to ribosomal subunits and disrupting translation.
-
Enzyme Inhibition: Targeting essential bacterial enzymes involved in metabolic pathways.
Experimental Protocols
While specific protocols for this compound are not yet published, the following are standard methodologies that would be employed to investigate its mechanism of action.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Serially dilute the this compound stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). The final concentrations should typically range from 256 µg/mL down to 0.125 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Bacterial Membrane Potential Assay
This assay measures the change in bacterial membrane potential upon exposure to the antimicrobial agent, often using a fluorescent dye that responds to changes in membrane polarization.
Protocol:
-
Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase and harvest by centrifugation. Wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
Dye Loading: Add a membrane potential-sensitive dye (e.g., DiSC₃(5)) to the bacterial suspension and incubate to allow for dye uptake.
-
Baseline Measurement: Measure the baseline fluorescence of the bacterial suspension using a fluorometer.
-
Addition of this compound: Add this compound at various concentrations (e.g., 1x and 2x MIC) to the bacterial suspension.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time. An increase in fluorescence typically indicates membrane depolarization.
-
Controls: Use a known membrane-depolarizing agent (e.g., CCCP) as a positive control and untreated cells as a negative control.
Intracellular ATP Leakage Assay
This assay quantifies the release of intracellular ATP into the extracellular medium, which is an indicator of membrane damage.
Protocol:
-
Bacterial Culture Preparation: Prepare bacterial cells as described for the membrane potential assay.
-
Treatment with this compound: Incubate the bacterial suspension with this compound at different concentrations and for various time points.
-
Sample Collection: Centrifuge the samples to separate the bacterial cells from the supernatant.
-
ATP Measurement: Use a commercial ATP bioluminescence assay kit to measure the ATP concentration in the supernatant.
-
Data Analysis: Compare the ATP levels in the supernatants of treated samples to those of untreated controls. A significant increase in extracellular ATP indicates membrane disruption.
Future Directions
The preliminary understanding of this compound's biosynthesis opens the door for further investigation into its mechanism of action. Future research should prioritize:
-
Comprehensive antimicrobial susceptibility testing against a wide range of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, to determine its spectrum of activity and MIC values.
-
Detailed mechanistic studies employing the experimental protocols outlined above to definitively establish whether this compound targets the bacterial membrane or intracellular components.
-
Identification of the specific molecular target(s) through techniques such as affinity chromatography, proteomics, or genetic screens.
-
In vivo efficacy and toxicity studies to evaluate the therapeutic potential of this compound in animal models of infection.
A clear understanding of this compound's mechanism of action is essential for its potential development as a novel therapeutic agent. The logical progression from biosynthetic pathway elucidation to detailed mechanistic studies will be crucial in unlocking the full potential of this intriguing natural product.
References
Albonoursin: A Technical Guide to a Bioactive Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Albonoursin, a bioactive cyclic dipeptide with known antibacterial properties. This document consolidates known synonyms, structural information, biosynthetic pathways, and available biological data, presenting it in a format tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Synonyms
This compound is a member of the 2,5-diketopiperazine class of natural products.[1] It is characterized by a piperazine-2,5-dione core structure with benzylidene and isobutylidene substitutions.[1] The systematic IUPAC name for this compound is (3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)piperazine-2,5-dione.[1]
Several synonyms for this compound are found throughout scientific literature, reflecting its structure and biosynthetic origins. These are crucial for comprehensive literature searches and unambiguous identification.
| Synonym | Source |
| (3Z,6Z)-3-benzylidene-6-(2-methylpropylidene)piperazine-2,5-dione | PubChem[1] |
| 3-Benzylidene-6-isobutylidene-2,5-dioxopiperazine | PubChem[1] |
| cyclo(dehydroleucyl-dehydrophenylalanyl) | PubChem[1] |
| cyclo(ΔLeu-ΔPhe) | Multiple Sources[2] |
| cyclo(ΔPhe-ΔLeu) | Multiple Sources[2][3] |
| Albonursin | PubChem[1] |
| B-73 | PubChem[1] |
| P-42-2 | PubChem[1] |
Biosynthesis of this compound
This compound is a microbial secondary metabolite, notably produced by species of Streptomyces, including Streptomyces albulus, Streptomyces albus, and Streptomyces noursei.[1] Its biosynthesis is independent of nonribosomal peptide synthetases (NRPSs), a common pathway for peptide natural products.[2][4]
The biosynthesis begins with the formation of the cyclic dipeptide precursor, cyclo(L-Leu-L-Phe).[5] This precursor then undergoes a two-step dehydrogenation catalyzed by a cyclic dipeptide oxidase (CDO) to introduce α,β-unsaturations, yielding this compound.[2][5] The gene cluster responsible for this compound biosynthesis in S. noursei has been identified and contains four key genes: albA, albB, albC, and albD.[2][4] The albC gene product is sufficient for the formation of the cyclo(L-Leu-L-Phe) precursor, while albA and albB are necessary for the CDO activity.[2][4]
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from amino acid precursors.
Biological Activity
This compound is primarily recognized for its antibacterial activity.[2][3] The dehydrogenation at the α,β-positions of both amino acid residues in the diketopiperazine ring is crucial for its cytotoxic effects.[5] Its precursor, cyclo(L-Leu-L-Phe), and the singly dehydrogenated intermediates do not exhibit the same level of bioactivity.[5]
While the primary reported activity is antibacterial, the broader class of diketopiperazines is known for a wide range of biological activities, including antifungal, antitumor, and antiviral properties.[3][6] Further investigation into the full spectrum of this compound's biological effects is a potential area for future research.
Experimental Protocols
General Method for In Vitro Biosynthesis of this compound
This protocol is adapted from studies on the cell-free synthesis of this compound.[5]
-
Preparation of Cell-Free Extract:
-
Cultivate an this compound-producing strain (e.g., Streptomyces albulus KO-23) in a suitable liquid medium.
-
Harvest the mycelia by centrifugation.
-
Wash the mycelia with a suitable buffer (e.g., phosphate buffer).
-
Resuspend the mycelia in the same buffer and disrupt the cells using sonication or a French press.
-
Centrifuge the lysate at high speed to remove cell debris and obtain the cell-free extract (supernatant).
-
-
In Vitro Reaction:
-
Combine the cell-free extract with the precursor, cyclo(L-Leu-L-Phe), in a reaction buffer.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking.
-
At various time points, quench the reaction by adding an organic solvent (e.g., ethyl acetate).
-
-
Extraction and Analysis:
-
Extract the reaction mixture with the organic solvent.
-
Evaporate the organic solvent to concentrate the products.
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to detect the formation of this compound and its intermediates.
-
Confirm the identity of the products using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Workflow for this compound Biosynthesis Analysis
Caption: General workflow for the in vitro biosynthesis and analysis of this compound.
Conclusion and Future Directions
This compound represents a structurally simple yet biologically active member of the diketopiperazine family. Its unique non-NRPS biosynthesis offers an interesting target for biocatalysis and synthetic biology applications. The elucidation of its biosynthetic gene cluster opens avenues for engineered biosynthesis of novel this compound derivatives with potentially enhanced or novel biological activities. Future research should focus on a more detailed characterization of its mode of action, a broader screening for other pharmacological activities, and the exploration of its potential as a lead compound in drug discovery programs.
References
- 1. This compound | C15H16N2O2 | CID 6109346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The this compound gene Cluster of S noursei biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Biosynthetic intermediates of the tetradehydro cyclic dipeptide this compound produced by Streptomyces albulus KO-23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Aplysinopsins: Synthesis and Biological Activities | MDPI [mdpi.com]
Role of Albonoursin as a secondary metabolite
An In-depth Technical Guide to Albonoursin as a Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring secondary metabolite belonging to the 2,5-diketopiperazine (DKP) class of compounds. [1][2]First isolated from Streptomyces noursei, this cyclic dipeptide is characterized by a cyclo(ΔPhe-ΔLeu) structure. [2]Its biosynthesis is notable for being independent of nonribosomal peptide synthetase (NRPS) machinery, relying instead on a dedicated gene cluster. [2]While initially recognized for its modest antibacterial properties, its classification as an unsaturated DKP suggests a broader potential for biological activity, including anticancer effects, a characteristic observed in structurally related compounds. [1][3][4]This guide provides a comprehensive technical overview of this compound, covering its biosynthesis, known and potential biological activities, proposed mechanisms of action, and detailed experimental protocols for its evaluation.
Introduction to this compound
Secondary metabolites are organic compounds produced by organisms that are not directly involved in their normal growth, development, or reproduction. [5]These molecules often play crucial roles in ecological interactions, such as defense mechanisms. [5]Among the vast diversity of secondary metabolites, diketopiperazines (DKPs) represent the simplest class of cyclic peptides, formed from the condensation of two amino acids. [1][6] this compound, with the chemical formula C₁₅H₁₆N₂O₂, is a DKP derived from phenylalanine and leucine residues. [7]It has been isolated from bacteria such as Streptomyces noursei and Streptomyces albulus, as well as some fungi. [7]The presence of two α,β-unsaturations in its piperazine-2,5-dione core makes it a member of the 3,6-diunsaturated 2,5-DKPs, a subclass with recognized therapeutic potential, particularly in oncology. [3][8]
Biosynthesis of this compound
The biosynthesis of this compound is a well-characterized pathway that notably diverges from the canonical nonribosomal peptide synthetase (NRPS) systems typically responsible for peptide natural products. Instead, it is synthesized via a pathway involving a dedicated gene cluster.
In Streptomyces noursei, a 3.8 kb DNA fragment directs the entire biosynthesis process. [2]This cluster contains four essential genes:
-
albC : This gene is sufficient for the formation of the cyclic dipeptide precursor, cyclo(L-Phe-L-Leu), without showing any sequence similarity to NRPS genes. [2]* albA and albB : These genes encode the two subunits of the cyclic dipeptide oxidase (CDO). This enzyme is critical for catalyzing the formation of the α,β-unsaturations, converting cyclo(L-Phe-L-Leu) into this compound. [2][9]* albD : The product of this gene is a putative membrane protein, though its precise role in the pathway is not fully elucidated. [2] The pathway begins with the formation of the DKP scaffold from L-phenylalanine and L-leucine, catalyzed by the AlbC protein. Subsequently, the CDO enzyme (AlbA/B) performs sequential dehydrogenation reactions on both amino acid side chains to yield the final product, this compound. [2][9]
Biological Activities and Therapeutic Potential
This compound and related DKPs exhibit a range of biological activities. While initially investigated for antibacterial effects, the primary interest for this class of molecules has shifted towards oncology.
-
Antimicrobial Activity : this compound has been reported to possess weak antibiotic activity against some Gram-positive bacteria. [7]The broader DKP family, however, includes compounds with significant activity against pathogens like Staphylococcus aureus. [6]* Anticancer Activity : Many natural and synthetic 2,5-DKPs have demonstrated potent anticancer properties. [8][10]Structurally related unsaturated DKPs, such as phenylahistin, are known to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. [1][3]Given its 3,6-diunsaturated DKP scaffold, this compound is a candidate for similar cytotoxic activity against cancer cell lines.
Quantitative Analysis of Bioactivity
While specific, comprehensive quantitative data for this compound is sparse in publicly accessible literature, data from structurally analogous 2,5-DKPs provide a strong rationale for its investigation. The tables below summarize representative data for this class of compounds.
Table 1: Antimicrobial Activity of Representative Diketopiperazines (Note: Data for specific this compound MIC values were not available in the reviewed literature. The following data for related compounds provide context.)
| Compound Class | Test Organism | Method | MIC (µg/mL) | Reference |
| Cationic Peptides | E. coli | Microdilution | 8 - 16 | [11] |
| Cationic Peptides | P. aeruginosa | Microdilution | 8 - 16 | [11] |
| NCR169C Peptide | S. aureus | Microdilution | 3.1 | [12] |
| NCR169C Peptide | E. faecalis | Microdilution | 6.3 | [12] |
Table 2: Anticancer Activity of Representative Unsaturated 2,5-Diketopiperazines (Note: This data is for compounds structurally related to this compound and indicates the potential efficacy of this chemical scaffold.)
| Compound/Analog | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Spirotryprostatin B | - | Cell Cycle Inhibition | 14 | [10] |
| Phenylahistin Analog | A549 (Lung) | Antiproliferative | ~5-10 | [3] |
| Phenylahistin Analog | HeLa (Cervical) | Antiproliferative | ~1-5 | [3] |
| Cyclo(Tyr-Cys) | HeLa (Cervical) | Growth Inhibition | < 50 | [4] |
| Cyclo(Tyr-Cys) | HT-29 (Colon) | Growth Inhibition | < 50 | [4] |
| Cyclo(Tyr-Cys) | MCF-7 (Breast) | Growth Inhibition | < 50 | [4] |
| XIAP Antagonist DKP | MDA-MB-468 (Breast) | Cytotoxicity (24h) | 2 - 12 | [13] |
| XIAP Antagonist DKP | PPC-1 (Prostate) | Cytotoxicity (24h) | 2 - 12 | [13] |
Proposed Mechanisms of Action
The precise molecular targets of this compound have not been fully elucidated. However, based on its structural class (unsaturated DKP), two primary mechanisms of anticancer action are proposed.
-
Microtubule Destabilization : The most well-documented mechanism for anticancer DKPs like phenylahistin and plinabulin is the inhibition of tubulin polymerization. [6][8][14]These compounds bind at or near the colchicine-binding site on β-tubulin, preventing the formation of microtubules. [3]Disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately triggering apoptosis. [10]
-
Inhibition of Apoptosis Proteins (IAP) : Certain synthetic DKPs have been identified as antagonists of the X-linked inhibitor of apoptosis protein (XIAP). [13]XIAP blocks apoptosis by directly inhibiting caspases 3, 7, and 9. DKP-based antagonists can prevent this inhibition, thereby restoring the apoptotic cascade in cancer cells where XIAP is overexpressed. [13]These compounds were found to target the BIR2 domain of XIAP. [13]
Key Experimental Protocols
Evaluating the biological activity of this compound requires standardized assays. The following sections provide detailed methodologies for determining its antimicrobial and cytotoxic effects.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [15][16] 1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mg/mL in DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile culture broth (e.g., Mueller-Hinton Broth for bacteria).
-
Bacterial inoculum, adjusted to a concentration of ~1 x 10⁸ CFU/mL, then diluted to a final well concentration of ~5 x 10⁵ CFU/mL.
-
Positive control (e.g., gentamicin) and negative control (broth + DMSO).
-
Growth indicator dye (e.g., Resazurin at 0.01% or INT at 0.5 mg/mL). [15][17] 2. Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Serial Dilution: Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This creates a concentration gradient.
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well (except for sterility control wells). The final volume in each well is 200 µL.
-
Controls: Include wells for:
-
Growth Control: Broth + inoculum + DMSO (no compound).
-
Sterility Control: Broth only (no inoculum or compound).
-
Positive Control: Broth + inoculum + standard antibiotic.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Result Determination:
-
Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth.
-
Alternatively, add 20 µL of a growth indicator dye (like INT or Resazurin) and incubate for another 30-60 minutes. The MIC is the lowest concentration where no color change (indicating metabolic activity) is observed. [15][17]
-
Protocol: Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial reductases in living cells. [18] 1. Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
Sterile 96-well cell culture plates.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Phosphate-Buffered Saline (PBS).
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium + DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Conclusion and Future Perspectives
This compound stands as a compelling example of a secondary metabolite with untapped therapeutic potential. Its unique NRPS-independent biosynthesis offers opportunities for biosynthetic engineering to create novel DKP derivatives. [2]While its biological activities are not as extensively documented as other DKPs, its structural similarity to potent anticancer agents strongly suggests that it warrants further investigation.
Future research should focus on several key areas:
-
Systematic Screening: Comprehensive screening of this compound against a broad panel of bacterial pathogens and cancer cell lines is necessary to establish definitive MIC and IC₅₀ values.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of this compound is critical. Investigations should explore its effects on tubulin polymerization, apoptosis-related proteins like XIAP, and other potential cellular pathways.
-
In Vivo Efficacy: Promising in vitro results should be followed by evaluation in preclinical animal models to assess therapeutic efficacy, pharmacokinetics, and safety.
-
Medicinal Chemistry Optimization: The this compound scaffold can serve as a template for synthetic modifications aimed at enhancing potency, selectivity, and drug-like properties.
By addressing these areas, the full potential of this compound as a lead compound for the development of new anti-infective or anticancer drugs can be realized.
References
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. The this compound gene Cluster of S noursei biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]
- 4. The synthesis and anticancer activity of selected diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 6. mdpi.com [mdpi.com]
- 7. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - Goher - Current Pharmaceutical Design [rjpbr.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. idexx.dk [idexx.dk]
- 17. researchgate.net [researchgate.net]
- 18. Nanofibrous materials affect the reaction of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
Albonoursin gene cluster identification and function
An In-depth Technical Guide to the Albonoursin Gene Cluster: Identification, Function, and Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a diketopiperazine (DKP) metabolite with known antibacterial properties, originally isolated from Streptomyces noursei. What makes this compound particularly noteworthy is its biosynthetic pathway, which operates independently of the canonical Nonribosomal Peptide Synthetase (NRPS) machinery typically responsible for such peptide products. Instead, its synthesis is orchestrated by a compact, four-gene cluster (alb) that utilizes a novel tRNA-dependent Cyclodipeptide Synthase (CDPS). This guide provides a comprehensive overview of the identification of the alb gene cluster, the function of its constituent genes, the enzymatic pathway to this compound, and detailed protocols for its study.
Gene Cluster Identification and Architecture
The this compound biosynthetic gene cluster (alb) was discovered and isolated from Streptomyces noursei. The identification process was ingeniously guided by a "reverse genetics" approach, starting from the purified final enzyme in the pathway.
2.1 Identification Workflow: The initial step was the isolation and purification of the Cyclic Dipeptide Oxidase (CDO), the enzyme responsible for converting the cyclo(L-Phe-L-Leu) precursor into this compound.[1] Partial amino acid sequences were obtained from tryptic digests of the purified CDO. Based on these peptide sequences and typical Streptomyces codon usage, degenerate oligonucleotide primers were synthesized. These primers were successfully used in a Reverse Transcription PCR (RT-PCR) to amplify a 400 bp fragment of the corresponding gene from S. noursei RNA. This authenticated DNA fragment was then used as a probe to screen a genomic library of S. noursei, leading to the isolation and sequencing of a 3.8 kb DNA fragment containing the entire biosynthetic gene cluster.[1]
2.2 Genetic Organization: The sequenced 3.8 kb fragment contains four complete open reading frames (ORFs), designated albA, albB, albC, and albD, which are responsible for this compound biosynthesis.
| Gene | Size (amino acids) | Proposed Function |
| albA | 196 | Subunit of Cyclic Dipeptide Oxidase (CDO); contains a nitroreductase domain. |
| albB | 193 | Subunit of Cyclic Dipeptide Oxidase (CDO). |
| albC | 225 | Cyclodipeptide Synthase (CDPS); synthesizes the cyclo(L-Phe-L-Leu) precursor. |
| albD | 303 | Putative transmembrane protein, likely an exporter/transporter. |
Functional Analysis and Biosynthetic Pathway
The biosynthesis of this compound is a two-stage process catalyzed by the products of the alb genes. This pathway is a paradigm for NRPS-independent synthesis of DKP natural products.
3.1 Stage 1: Cyclodipeptide Synthesis by AlbC The key enzyme AlbC is a Cyclodipeptide Synthase (CDPS). Unlike NRPSs, which use adenylation domains to activate free amino acids, CDPS enzymes utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates.[2] AlbC specifically uses Phe-tRNAPhe as the first substrate and Leu-tRNALeu as the second.[3] The synthesis follows a sequential ping-pong mechanism:
-
The phenylalanyl moiety from Phe-tRNAPhe is transferred to a conserved active-site serine residue on AlbC, forming a covalent acyl-enzyme intermediate.
-
This intermediate then reacts with the leucyl moiety from a second incoming Leu-tRNALeu to form a dipeptidyl-enzyme intermediate.
-
The dipeptidyl intermediate undergoes intramolecular cyclization, releasing the cyclo(L-Phe-L-Leu) product.
3.2 Stage 2: Dehydrogenation by Cyclic Dipeptide Oxidase (AlbA/AlbB) The final two steps are catalyzed by the Cyclic Dipeptide Oxidase (CDO), a functional complex formed by the AlbA and AlbB proteins. This enzyme is a flavoprotein that performs two successive α,β-dehydrogenation reactions on the cyclo(L-Phe-L-Leu) scaffold. Recent structural studies have revealed that AlbA and AlbB co-assemble into a megadalton-sized, active enzyme filament.
The reaction proceeds as follows:
-
First Dehydrogenation: The CDO complex oxidizes the phenylalanine residue of cyclo(L-Phe-L-Leu) to form cyclo(ΔPhe-L-Leu).
-
Second Dehydrogenation: The complex then oxidizes the leucine residue to yield the final product, this compound [cyclo(ΔPhe-ΔLeu)].
Each oxidation step transfers electrons to molecular oxygen (O₂), producing hydrogen peroxide (H₂O₂) as a byproduct.
Quantitative Data
Quantitative analysis of the this compound pathway has provided insights into enzyme efficiency and product yield.
Table 1: Enzyme Kinetic and Production Data
| Parameter | Value | Source Organism / System | Reference |
| CDO (AlbA/B) Kₘ for cyclo(L-Phe-L-Leu) | 53 µM | Streptomyces noursei | Purified Enzyme Assay |
| CDO (AlbA/B) kcat (First Dehydrogenation) | 0.69 s⁻¹ | Streptomyces noursei | Purified Enzyme Assay |
| This compound Production Titer | 16 mg/L | Streptomyces albulus KO-23 | Optimized Fermentation |
Experimental Protocols
The following protocols outline key methodologies for the identification and characterization of the this compound gene cluster and its products.
5.1 Protocol 1: Heterologous Expression of the alb Cluster
This protocol describes the expression of the this compound gene cluster in the heterologous host Streptomyces lividans.
-
Vector Construction:
-
Subclone the identified 3.8 kb S. noursei DNA fragment containing the complete albA, B, C, and D genes into an appropriate E. coli-Streptomyces shuttle vector (e.g., pUWL201).
-
Transform the resulting plasmid into a suitable E. coli methylation-deficient strain (e.g., ET12567) containing the driver plasmid pUZ8002 to prepare for conjugation.
-
-
Intergeneric Conjugation:
-
Grow cultures of S. lividans spores and the E. coli donor strain to the mid-log phase.
-
Prepare S. lividans spores by heat shock (e.g., 50°C for 10 minutes) and mix with the washed E. coli donor cells.
-
Plate the mixture onto a suitable medium (e.g., MS agar) and incubate to allow conjugation to occur.
-
Overlay the plates with an appropriate antibiotic selection (e.g., nalidixic acid to select against E. coli and the vector's resistance marker to select for exconjugants).
-
-
Cultivation and Production:
-
Inoculate a confirmed exconjugant colony into a seed culture medium (e.g., TSB) and grow for 48-72 hours.
-
Use the seed culture to inoculate a production medium (e.g., R5A medium).
-
Incubate the production culture at 30°C with shaking (200 rpm) for 5-7 days.
-
-
Metabolite Extraction and Analysis:
-
Centrifuge the culture to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the organic solvent to dryness and resuspend the residue in methanol.
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column, comparing the retention time and UV-Vis spectrum to an authentic this compound standard.
-
Confirm the identity of the product by Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the correct mass-to-charge ratio (m/z) for this compound.
-
5.2 Protocol 2: In Vitro Assay of Cyclic Dipeptide Oxidase (CDO) Activity
This protocol details the measurement of CDO enzymatic activity using the precursor cyclo(L-Phe-L-Leu).
-
Enzyme and Substrate Preparation:
-
Prepare a purified CDO enzyme fraction (recombinantly expressed or purified from the native host).
-
Prepare a stock solution of the substrate, cyclo(L-Phe-L-Leu), in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the buffer, substrate solution to a final concentration range (e.g., 10 µM to 200 µM for kinetic analysis), and an appropriate amount of purified CDO enzyme.
-
The total reaction volume should be standardized (e.g., 100 µL).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-60 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume of acetonitrile or by heat inactivation.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the formation of the product(s), cyclo(ΔPhe-L-Leu) and this compound.
-
Monitor the reaction at a wavelength where the products show significant absorbance (e.g., 318 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the rate of product formation.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ values.
-
References
Methodological & Application
Application Notes and Protocols for the Purification of Albonoursin using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albonoursin, a cyclic dipeptide with the structure cyclo(ΔPhe-ΔLeu), is a secondary metabolite produced by various Streptomyces species, notably Streptomyces noursei. It belongs to the diketopiperazine (DKP) family of natural products and has garnered significant interest due to its antibacterial properties. The purification of this compound is a critical step for its characterization, bioactivity screening, and potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products, offering high resolution and reproducibility.
This document provides detailed application notes and a protocol for the purification of this compound from Streptomyces culture extracts using reversed-phase HPLC (RP-HPLC).
Data Presentation
While specific quantitative data for the purification of this compound using the herein described method is not extensively available in the public domain, the following tables provide a template for the type of data that should be collected and organized during the purification process. Researchers should aim to populate these tables with their experimental results.
Table 1: HPLC System and Operating Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Series or equivalent |
| Column | Agilent ZORBAX Eclipse XDB C18 |
| Column Dimensions | 9.4 x 250 mm |
| Particle Size | 5 µm |
| Mobile Phase | 28% Acetonitrile in Water |
| Flow Rate | 2.0 mL/min |
| Detection | UV, Wavelength to be optimized (typically 210-220 nm for peptide bonds) |
| Injection Volume | To be optimized based on sample concentration |
| Column Temperature | Ambient |
Table 2: Expected Purification Performance (Hypothetical Data)
| Parameter | Value |
| Sample Load | |
| Crude Extract (mg) | User-defined |
| Purification Outcome | |
| Retention Time of this compound (min) | To be determined experimentally |
| Purity of this compound Fraction (%) | >95% (as determined by analytical HPLC) |
| Yield of Purified this compound (mg) | To be determined experimentally |
| QC Metrics | |
| Peak Asymmetry | To be determined experimentally |
| Theoretical Plates | To be determined experimentally |
Experimental Protocols
This section outlines the detailed methodology for the extraction and purification of this compound from Streptomyces culture.
Sample Preparation: Extraction of this compound from Streptomyces Culture
-
Cultivation: Inoculate a suitable liquid medium (e.g., ISP2 broth) with a spore suspension of a known this compound-producing Streptomyces strain (e.g., Streptomyces noursei). Incubate the culture under optimal conditions (e.g., 28-30°C, 200 rpm) for a period conducive to secondary metabolite production (typically 5-7 days).
-
Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extraction:
-
Broth Extraction: Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Repeat the extraction process three times to ensure complete recovery of the compound.
-
Mycelial Extraction: Macerate the mycelial biomass in an organic solvent like methanol or acetone. Filter the extract and concentrate it under reduced pressure.
-
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain a crude extract.
-
Resuspension: Dissolve the crude extract in a minimal amount of the HPLC mobile phase (28% Acetonitrile in Water) for injection. If the extract does not fully dissolve, sonication may be applied. Filter the resuspended extract through a 0.22 µm syringe filter to remove any particulate matter before HPLC injection.
HPLC Purification Protocol
-
System Equilibration: Equilibrate the semi-preparative HPLC system with the mobile phase (28% Acetonitrile in Water) at a flow rate of 2.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject the prepared crude extract onto the Agilent ZORBAX Eclipse XDB C18 column.
-
Chromatographic Separation: Perform an isocratic elution with 28% Acetonitrile in Water at a flow rate of 2.0 mL/min.
-
Fraction Collection: Monitor the chromatogram at the determined UV wavelength. Collect the fractions corresponding to the peak suspected to be this compound. The retention time will need to be determined through initial analytical runs and comparison with standards if available.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity. Fractions with the desired purity (e.g., >95%) can be pooled.
-
Solvent Removal and Compound Recovery: Evaporate the acetonitrile from the pooled pure fractions using a rotary evaporator or a stream of nitrogen. The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid powder.
-
Structure Verification: Confirm the identity of the purified compound as this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the extraction and HPLC purification of this compound.
Hypothesized Signaling Pathway Inhibition by this compound
While the precise molecular targets of this compound are not fully elucidated, many cyclic dipeptides are known to interfere with bacterial communication systems, such as quorum sensing (QS). The following diagram illustrates a generalized model of how this compound might inhibit a bacterial quorum sensing pathway.
Caption: Hypothesized mechanism of this compound interfering with bacterial quorum sensing.
Application Notes and Protocols for the Laboratory Synthesis of Albonoursin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albonoursin, chemically known as cyclo(ΔPhe-ΔLeu), is a cyclic dipeptide belonging to the diketopiperazine (DKP) class of natural products. Exhibiting a range of biological activities, including antibacterial and antitumor properties, this compound has garnered significant interest within the drug development community. While its biosynthesis in Streptomyces noursei has been well-characterized, this document focuses on the laboratory chemical synthesis of this compound, providing detailed protocols for researchers aiming to produce this compound for further investigation.
The proposed synthetic strategy involves a two-stage process:
-
Formation of the Saturated Diketopiperazine Core: Synthesis of cyclo(L-Phe-L-Leu) from the corresponding amino acid esters.
-
Introduction of Unsaturation: Dehydrogenation of the saturated DKP core to yield the final product, this compound.
This document provides detailed experimental protocols for each stage, along with data presentation in tabular format for clarity and comparison.
Biosynthetic Pathway of this compound
The biosynthesis of this compound in Streptomyces noursei serves as a foundational reference.[1][2] The process is initiated by the formation of the cyclic dipeptide precursor, cyclo(L-Phe-L-Leu). This reaction is catalyzed by enzymes encoded within the alb gene cluster, specifically AlbC, which shows no significant similarity to nonribosomal peptide synthetases (NRPSs).[1][2] Subsequently, a cyclic dipeptide oxidase (CDO), encoded by the albA and albB genes, catalyzes the formation of α,β-unsaturations in both the phenylalanine and leucine residues to yield this compound.[1][2]
Caption: Biosynthetic pathway of this compound in S. noursei.
Proposed Chemical Synthesis of this compound
The following sections detail a proposed two-stage chemical synthesis for this compound based on established methodologies for diketopiperazine synthesis and subsequent dehydrogenation.
Stage 1: Synthesis of cyclo(L-Phe-L-Leu)
The initial step is the formation of the saturated diketopiperazine ring from L-phenylalanine and L-leucine methyl esters. This is a common and effective method for preparing cyclic dipeptides.
Caption: Stage 1: Synthesis of the saturated DKP core.
Experimental Protocol: Synthesis of cyclo(L-Phe-L-Leu)
-
Dipeptide Formation:
-
To a solution of N-Boc-L-phenylalanine (1.0 eq) in dichloromethane (DCM), add L-leucine methyl ester hydrochloride (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected dipeptide, Boc-L-Phe-L-Leu-OMe.
-
-
Boc-Deprotection and Cyclization:
-
Dissolve the crude Boc-L-Phe-L-Leu-OMe in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in methanol and neutralize with a mild base (e.g., triethylamine).
-
Reflux the methanolic solution for 24-48 hours to induce intramolecular cyclization.
-
Monitor the formation of cyclo(L-Phe-L-Leu) by TLC or LC-MS.
-
After completion, remove the solvent and purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Stage 1 (Representative)
| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | N-Boc-L-Phe, L-Leu-OMe·HCl | EDC, DMAP | DCM | 12-18 | 25 | ~90 |
| 2 | Boc-L-Phe-L-Leu-OMe | TFA, Et₃N | DCM, MeOH | 24-48 | 65 | ~70 |
Stage 2: Dehydrogenation to this compound
The second stage involves the introduction of double bonds into the saturated DKP ring. This can be achieved through a dehydrogenation reaction, for which several methods are available. A common approach is the use of a palladium-based catalyst.
Caption: Stage 2: Dehydrogenation to this compound.
Experimental Protocol: Dehydrogenation of cyclo(L-Phe-L-Leu)
-
Reaction Setup:
-
In a round-bottom flask, dissolve cyclo(L-Phe-L-Leu) (1.0 eq) in a high-boiling point solvent such as xylene or mesitylene.
-
Add 10% palladium on charcoal (Pd/C) (0.1-0.2 eq by weight).
-
Fit the flask with a reflux condenser.
-
-
Dehydrogenation Reaction:
-
Heat the reaction mixture to reflux (approximately 140-165 °C, depending on the solvent).
-
Maintain the reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with DCM or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Quantitative Data for Stage 2 (Representative)
| Step | Reactant | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | cyclo(L-Phe-L-Leu) | 10% Pd/C | Xylene | 12-24 | 140 | 40-60 |
Summary and Outlook
The presented protocols provide a comprehensive guide for the laboratory synthesis of this compound. The two-stage approach, involving the formation of the saturated diketopiperazine core followed by dehydrogenation, offers a viable route to this biologically active natural product. The provided quantitative data, while representative, can be optimized through systematic variation of reaction conditions. Successful synthesis and purification will provide researchers with a valuable source of this compound for further biological and pharmacological studies, contributing to the development of new therapeutic agents.
References
Application Notes and Protocols for Albonoursin Antibacterial Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albonoursin is a cyclic dipeptide belonging to the diketopiperazine (DKP) class of natural products.[1] DKPs are known to be produced by a variety of microorganisms, including bacteria and fungi, and have been shown to exhibit a range of biological activities, including antibacterial effects.[2][3] this compound, specifically cyclo(ΔPhe-ΔLeu), has been identified as an antibacterial peptide produced by Streptomyces noursei. This document provides detailed protocols for assessing the antibacterial activity of this compound, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Additionally, a general overview of potential antibacterial mechanisms is provided to guide further research into its specific mode of action.
Data Presentation
Quantitative data from antibacterial assays are crucial for evaluating the efficacy of a compound. The following tables provide a structured format for presenting MIC and MBC data for this compound against a panel of representative Gram-positive and Gram-negative bacteria. Researchers should populate these tables with their experimentally determined values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [Antibiotic Name] |
| Staphylococcus aureus | Positive | e.g., 25923 | User-determined value | User-determined value |
| Escherichia coli | Negative | e.g., 25922 | User-determined value | User-determined value |
| Pseudomonas aeruginosa | Negative | e.g., 27853 | User-determined value | User-determined value |
| Klebsiella pneumoniae | Negative | e.g., 13883 | User-determined value | User-determined value |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | ATCC Number | This compound MBC (µg/mL) | Positive Control MBC (µg/mL) [Antibiotic Name] |
| Staphylococcus aureus | Positive | e.g., 25923 | User-determined value | User-determined value |
| Escherichia coli | Negative | e.g., 25922 | User-determined value | User-determined value |
| Pseudomonas aeruginosa | Negative | e.g., 27853 | User-determined value | User-determined value |
| Klebsiella pneumoniae | Negative | e.g., 13883 | User-determined value | User-determined value |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the determination of the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound (stock solution of known concentration)
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettes
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (optional, for OD600 measurements)
-
Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate. The typical concentration range to test for novel compounds might be from 256 µg/mL down to 0.5 µg/mL.
-
The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
-
Controls:
-
Positive Control: A row of wells containing a known antibiotic with a known MIC for the test strain.
-
Negative Control (Growth Control): A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no this compound).
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to confirm the visual assessment.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC is determined to find the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette or multichannel pipette
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-plate or spread the aliquot onto a fresh MHA plate.
-
-
Controls:
-
As a control for bacterial viability, plate an aliquot from the positive growth control well from the MIC plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each spot or plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
-
Mandatory Visualization
Experimental Workflow for Antibacterial Activity Assay
Caption: Workflow for MIC and MBC determination.
Potential Mechanisms of Antibacterial Action
The precise molecular target of this compound is a subject for further investigation. However, based on the known mechanisms of other antimicrobial peptides and diketopiperazines, several potential pathways can be hypothesized. Diketopiperazines have been noted to play a role in bacterial quorum sensing.[2][4]
Caption: Potential antibacterial mechanisms of this compound.
References
- 1. The this compound gene Cluster of S noursei biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial and biofilm inhibiting diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
Albonoursin: Application Notes and Protocols for Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albonoursin is a cyclic dipeptide antibiotic first isolated from Streptomyces noursei.[1] It belongs to the diketopiperazine class of natural products and exhibits antibacterial activity.[1][2] Its biosynthesis is notably independent of nonribosomal peptide synthetase (NRPS) machinery, involving a dedicated gene cluster for its production.[1] This document provides an overview of the current understanding of this compound and outlines protocols for its application in microbiology research.
Antimicrobial Spectrum and Efficacy
While this compound has been identified as an antibacterial agent, comprehensive quantitative data regarding its minimum inhibitory concentrations (MICs) against a broad range of microbial species are not extensively available in publicly accessible literature. Further research is required to fully characterize its spectrum of activity.
Mechanism of Action
The precise mechanism of action of this compound has not been fully elucidated. As a cyclic dipeptide, it may share mechanisms with other compounds of this class, which are known to have diverse biological activities. Potential mechanisms that could be investigated include the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.
Potential Applications in Microbiology Research
This compound's unique structure and biosynthetic pathway make it a subject of interest for further investigation in several areas of microbiology:
-
Antimicrobial Susceptibility Testing: To determine the spectrum of activity of this compound against various pathogenic and non-pathogenic microorganisms.
-
Mechanism of Action Studies: To elucidate the specific molecular target and cellular pathways affected by this compound.
-
Quorum Sensing Inhibition: To investigate the potential of this compound to interfere with bacterial cell-to-cell communication, which often regulates virulence and biofilm formation.
-
Biofilm Disruption: To assess the ability of this compound to inhibit the formation of or disrupt existing bacterial biofilms.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound. Researchers should optimize these protocols based on the specific bacterial strains and experimental conditions.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution (of known concentration)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the growth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum suspension in the growth medium and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control well (bacteria and medium without this compound) and a negative control well (medium only).
-
Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Diagram: Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Protocol 2: Quorum Sensing Inhibition Assay (Violacein Inhibition)
This protocol uses the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in a quorum sensing-dependent manner, to screen for quorum sensing inhibitory activity of this compound.
Materials:
-
This compound stock solution
-
Chromobacterium violaceum culture
-
Luria-Bertani (LB) agar plates
-
Sterile paper discs or sterile cork borer
-
N-acyl-homoserine lactone (AHL) solution (if the reporter strain requires an exogenous inducer)
Procedure:
-
Prepare a lawn of C. violaceum on LB agar plates by evenly spreading a diluted overnight culture.
-
If using a reporter strain that requires an exogenous AHL, add the AHL to the agar medium or to the bacterial lawn.
-
Impregnate sterile paper discs with known concentrations of this compound solution.
-
Place the discs onto the surface of the inoculated agar plates.
-
As a negative control, use a disc impregnated with the solvent used to dissolve this compound.
-
Incubate the plates at 30°C for 24-48 hours.
-
Observe the plates for zones of violacein inhibition (a colorless halo) around the discs, which would indicate quorum sensing inhibition. A clear zone of no bacterial growth would indicate bactericidal or bacteriostatic activity.
Diagram: Quorum Sensing Inhibition Assay
Caption: Workflow for the violacein inhibition-based quorum sensing inhibitory assay.
Protocol 3: Biofilm Inhibition Assay
This protocol describes a crystal violet-based method to quantify the effect of this compound on biofilm formation.
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% (v/v) Ethanol
Procedure:
-
Grow the bacterial strain overnight in TSB.
-
Dilute the overnight culture in fresh TSB (e.g., 1:100).
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add 100 µL of different concentrations of this compound (prepared in TSB) to the wells. Include a positive control (bacteria and TSB) and a negative control (TSB only).
-
Incubate the plate at the optimal temperature for biofilm formation for 24-48 hours without agitation.
-
After incubation, gently remove the planktonic cells by washing the wells with sterile phosphate-buffered saline (PBS).
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with PBS to remove excess stain.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantify the biofilm formation by measuring the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader.
Diagram: Biofilm Inhibition Assay Workflow
Caption: Workflow for the crystal violet-based biofilm inhibition assay.
Conclusion
This compound represents an interesting scaffold for antimicrobial research due to its unique biosynthesis. The protocols provided here offer a starting point for researchers to investigate its antimicrobial properties, potential mechanisms of action, and its effects on bacterial communication and biofilm formation. Further detailed studies are necessary to fully realize the potential of this compound in the field of microbiology and drug development.
References
Application Notes and Protocols for Cloning the Albonoursin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques and protocols for cloning the albonoursin biosynthetic gene cluster (BGC) from Streptomyces noursei and achieving its heterologous expression in Streptomyces lividans. This compound is a cyclic dipeptide with antibacterial properties, and its biosynthesis is encoded by a compact 3.8 kb gene cluster, making it an excellent model for biosynthetic pathway engineering.
Overview of the this compound Biosynthetic Gene Cluster
The this compound BGC from S. noursei is comprised of four essential genes, albA, albB, albC, and albD, which are responsible for the production of this diketopiperazine metabolite. The small size and relative simplicity of this BGC make it an attractive target for cloning and heterologous expression to facilitate the production of this compound and its derivatives.
Experimental Strategy Overview
The overall strategy for cloning the this compound BGC involves the following key stages:
-
Isolation of high-quality genomic DNA from Streptomyces noursei.
-
Cloning of the 3.8 kb BamHI fragment containing the this compound BGC into a suitable E. coli-Streptomyces shuttle vector.
-
Transformation of the expression vector into a suitable Streptomyces host, such as Streptomyces lividans.
-
Cultivation of the heterologous host and confirmation of this compound production.
-
Extraction and analysis of this compound from the culture supernatant.
A generalized workflow for this process is illustrated in the following diagram.
Data Presentation
While the seminal work on this compound BGC cloning confirmed its successful heterologous expression, specific quantitative data on production yields are not extensively detailed in the initial reports. The following table presents a summary of the key parameters and expected outcomes based on the available literature. Further optimization would be required to establish robust quantitative production metrics.
| Parameter | Description | Value/Observation | Reference |
| BGC Size | The size of the this compound biosynthetic gene cluster. | 3.8 kb | [1] |
| Host Strain | The heterologous host used for expression. | Streptomyces lividans TK21 | [2] |
| Vector Used | E. coli-Streptomyces shuttle vector. | pUWL201 (or similar pIJ101-based vector) | [2] |
| Promoter | Promoter driving the expression of the BGC. | ermE* promoter | [2] |
| Selection Marker | Antibiotic resistance for selecting transformants. | Thiostrepton | [2] |
| This compound Production | Confirmation of this compound in the culture supernatant. | Detected by HPLC | [2] |
Experimental Protocols
Protocol 1: Genomic DNA Isolation from Streptomyces noursei
This protocol is adapted from standard methods for high-quality genomic DNA isolation from Streptomyces.
Materials:
-
S. noursei culture grown in a suitable liquid medium (e.g., YEME).
-
Lysozyme solution (50 mg/mL in TE buffer).
-
Proteinase K solution (20 mg/mL).
-
10% SDS solution.
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1).
-
Chloroform:Isoamyl alcohol (24:1).
-
3 M Sodium Acetate (pH 5.2).
-
Isopropanol.
-
70% Ethanol.
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
Procedure:
-
Harvest mycelia from a 50 mL liquid culture by centrifugation.
-
Wash the mycelial pellet with 10.3% sucrose solution and resuspend in 5 mL of TE buffer.
-
Add 1 mL of lysozyme solution and incubate at 37°C for 1-2 hours with gentle shaking.
-
Add 0.5 mL of 10% SDS and 0.25 mL of Proteinase K solution. Mix gently by inverting the tube and incubate at 55°C for 2 hours.
-
Perform a phenol:chloroform:isoamyl alcohol extraction by adding an equal volume of the mixture, mixing gently, and centrifuging to separate the phases.
-
Transfer the aqueous (upper) phase to a new tube and repeat the extraction with chloroform:isoamyl alcohol.
-
Precipitate the DNA by adding 0.1 volumes of 3 M sodium acetate and 0.6 volumes of isopropanol.
-
Spool the DNA onto a sealed glass pipette, wash with 70% ethanol, and air-dry briefly.
-
Resuspend the DNA in an appropriate volume of TE buffer.
Protocol 2: Cloning of the this compound BGC into a Shuttle Vector
This protocol describes the cloning of the 3.8 kb BamHI fragment containing the this compound BGC.
Materials:
-
S. noursei genomic DNA.
-
BamHI restriction enzyme and buffer.
-
E. coli-Streptomyces shuttle vector with a BamHI cloning site (e.g., pUWL201).
-
T4 DNA Ligase and buffer.
-
Competent E. coli cells (e.g., DH5α).
-
LB agar plates with appropriate antibiotic selection.
Procedure:
-
Digest approximately 10 µg of S. noursei genomic DNA with BamHI.
-
Similarly, digest the shuttle vector with BamHI and dephosphorylate the vector to prevent self-ligation.
-
Run the digested genomic DNA on an agarose gel and excise the 3.8 kb band corresponding to the this compound BGC. Purify the DNA from the gel slice.
-
Ligate the purified 3.8 kb BamHI fragment with the prepared shuttle vector using T4 DNA Ligase.
-
Transform the ligation mixture into competent E. coli cells and plate on selective LB agar.
-
Isolate plasmid DNA from the resulting colonies and confirm the presence and orientation of the insert by restriction digestion and/or sequencing.
Protocol 3: Transfer of the Expression Construct into Streptomyces lividans
This protocol outlines the intergeneric conjugation of the expression plasmid from E. coli to S. lividans.
Materials:
-
E. coli donor strain (e.g., ET12567/pUZ8002) carrying the this compound expression plasmid.
-
S. lividans spores or mycelia.
-
LB medium, 2xYT medium, and MS agar plates.
-
Nalidixic acid and the appropriate antibiotic for plasmid selection (e.g., thiostrepton).
Procedure:
-
Grow the E. coli donor strain in LB medium with the necessary antibiotics to an OD600 of 0.4-0.6.
-
Wash the E. coli cells twice with fresh LB medium to remove antibiotics.
-
Prepare the S. lividans recipient by heat-shocking spores at 50°C for 10 minutes.
-
Mix the donor E. coli cells and the recipient S. lividans spores.
-
Plate the mixture onto MS agar plates and incubate at 30°C for 16-20 hours.
-
Overlay the plates with a soft agar layer containing nalidixic acid (to counter-select E. coli) and the antibiotic for selecting the exconjugants.
-
Incubate the plates at 30°C until exconjugant colonies appear.
The logical relationship for the gene transfer process is depicted below.
Protocol 4: Analysis of this compound Production
This protocol describes the extraction and analysis of this compound from the culture of S. lividans exconjugants.
Materials:
-
Culture of S. lividans exconjugant.
-
Ethyl acetate.
-
Rotary evaporator.
-
Methanol.
-
HPLC system with a C18 column.
-
This compound standard (if available).
Procedure:
-
Inoculate the S. lividans exconjugant into a suitable production medium and cultivate for 5-7 days at 30°C.
-
Centrifuge the culture to separate the supernatant from the mycelia.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate to dryness using a rotary evaporator.
-
Resuspend the dried extract in a small volume of methanol.
-
Analyze the extract by HPLC using a C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).
-
Monitor the elution profile at 318 nm and compare the retention time with an authentic this compound standard if available. Mass spectrometry can be used for further confirmation.
Signaling Pathway for this compound Biosynthesis
The this compound biosynthetic pathway is initiated from the amino acid precursors L-phenylalanine and L-leucine. The genes within the cluster orchestrate the synthesis and modification of the cyclic dipeptide precursor to yield this compound.
References
Application Notes and Protocols for Albonoursin Synthesis Using Cyclic Dipeptide Oxidase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of Albonoursin, a bioactive cyclic dipeptide, utilizing cyclic dipeptide oxidase (CDO). The protocols outlined below are based on published research and are intended to serve as a guide for the production, purification, and analysis of this compound.
Introduction
This compound is a naturally occurring diketopiperazine (DKP) with antibacterial and antitumor activities. It is synthesized in nature by the bacterium Streptomyces noursei. The biosynthesis of this compound involves the enzymatic modification of a cyclic dipeptide precursor, cyclo(L-Phe-L-Leu). The key enzyme in this process is a flavin-dependent cyclic dipeptide oxidase (CDO), which catalyzes the α,β-dehydrogenation of both amino acid residues in the precursor to form this compound.[1][2]
The enzymatic synthesis of this compound offers a promising alternative to chemical synthesis, providing high specificity and milder reaction conditions. This document provides detailed protocols for the preparation of a cell-free extract containing active CDO, the enzymatic synthesis of this compound, and methods for its purification and quantification.
Biosynthetic Pathway of this compound
The synthesis of this compound from its precursor, cyclo(L-Phe-L-Leu), is a two-step enzymatic reaction catalyzed by cyclic dipeptide oxidase (CDO). The overall reaction is as follows:
cyclo(L-leucyl-L-phenylalanyl) + 2 O₂ → this compound + 2 H₂O₂ [3]
This process involves the formation of a mono-dehydrogenated intermediate, cyclo[(Z)-α,β-didehydrophenylalanyl-L-leucyl], which is then further oxidized to this compound.[1][3] The CDO from Streptomyces noursei is a flavoprotein that utilizes molecular oxygen as the electron acceptor, resulting in the production of hydrogen peroxide.[1]
References
- 1. Cyclic dipeptide oxidase from Streptomyces noursei. Isolation, purification and partial characterization of a novel, amino acyl alpha,beta-dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound gene Cluster of S noursei biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Determining Albonoursin Cytotoxicity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albonoursin is a naturally occurring cyclic dipeptide with potential as a cytotoxic agent for cancer therapy. Evaluating the cytotoxic effects of novel compounds like this compound is a critical step in the drug development process. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound using a panel of common cell-based assays.
Due to the limited availability of published data specifically on this compound's cytotoxic profile and mechanism of action, this document will utilize Gliotoxin , a well-characterized cyclic dipeptide with a similar structural class, as a representative compound to illustrate the application of these assays and the interpretation of results. Gliotoxin is known to induce apoptosis in cancer cells through the mitochondrial pathway. The protocols and data presentation formats provided herein are directly applicable to the study of this compound.
Key Cytotoxicity Assays
Three robust and widely used cell-based assays are detailed below to provide a comprehensive assessment of this compound's cytotoxic activity:
-
MTT Assay: To determine cell viability and metabolic activity.
-
LDH Release Assay: To quantify cell membrane integrity.
-
Annexin V-FITC/PI Apoptosis Assay: To detect and quantify apoptosis.
Data Presentation: Cytotoxicity of a Representative Cyclic Dipeptide (Gliotoxin)
The following tables summarize the expected quantitative data from cytotoxicity assays. These tables should be used as templates for presenting experimental data obtained for this compound.
Table 1: IC₅₀ Values of Gliotoxin on Various Cancer Cell Lines after 24-hour Treatment
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | ~5.0 |
| MCF-7 | Breast Cancer | ~1.56 |
| A549 | Lung Cancer | Not Reported |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 2: Apoptosis Induction by Gliotoxin in HeLa Cells (48-hour treatment)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 | 2.5 ± 0.5 | 1.8 ± 0.3 |
| Gliotoxin | 2.5 | 15.7 ± 2.1 | 5.4 ± 0.8 |
| Gliotoxin | 5.0 | 35.2 ± 3.5 | 12.1 ± 1.5 |
| Gliotoxin | 10.0 | 55.8 ± 4.2 | 25.6 ± 2.8 |
Data are presented as mean ± standard deviation.
Table 3: Effect of Gliotoxin on Mitochondrial Membrane Potential (ΔΨm) and Caspase Activity in HeLa Cells
| Treatment | Concentration (µM) | Loss of ΔΨm (% of cells) | Caspase-3/7 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Control | 0 | 3.1 ± 0.6 | 1.0 | 1.0 |
| Gliotoxin | 5.0 | 45.3 ± 3.9 | 4.2 ± 0.5 | 3.8 ± 0.4 |
Data are presented as mean ± standard deviation.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (or representative compound) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
LDH Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. It is an indicator of compromised cell membrane integrity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a positive control (cells treated with a lysis buffer provided in the kit to achieve maximum LDH release).
-
Incubation: Incubate the plate for the desired time periods.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the positive control.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V-FITC (green fluorescence). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells (red fluorescence).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells into 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis (Based on Gliotoxin)
The following diagram illustrates the proposed mitochondrial-mediated apoptotic pathway that may be induced by this compound, based on the known mechanism of the representative cyclic dipeptide, Gliotoxin.[1][2][3]
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Albonoursin Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of Albonoursin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this unsaturated cyclic dipeptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome challenges related to low yield.
Troubleshooting Guide: Common Issues and Solutions
Low yields in this compound synthesis can arise at two critical stages: the formation of the diketopiperazine (DKP) ring of the cyclo(L-Leu-L-Phe) precursor and the subsequent dehydrogenation to introduce the exocyclic double bonds. This guide provides a question-and-answer format to address specific problems.
Issue 1: Low yield during the cyclization of the linear dipeptide to form cyclo(L-Leu-L-Phe).
-
Question: My cyclization reaction to form the diketopiperazine ring is resulting in a low yield of the desired cyclo(L-Leu-L-Phe). What are the possible causes and solutions?
-
Answer: Low yields in DKP formation are often due to incomplete cyclization, side reactions, or racemization. Here are some common causes and troubleshooting steps:
-
Inefficient Cyclization: The intramolecular cyclization of a linear dipeptide ester is often a slow process.
-
Solution: Increase the reaction temperature. Heating the dipeptide methyl or ethyl ester, for example in refluxing toluene or 2-butanol, can significantly promote cyclization. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times.
-
-
Side Reactions: The primary competing reaction is the intermolecular polymerization of the dipeptide, especially at high concentrations.
-
Solution: Perform the cyclization under high-dilution conditions (typically 0.01-0.05 M) to favor the intramolecular reaction over intermolecular polymerization.
-
-
Racemization: The conditions used for cyclization, particularly prolonged heating or the presence of a strong base, can lead to racemization at the alpha-carbons.
-
Solution: Use milder cyclization conditions where possible. If heating is necessary, minimize the reaction time and monitor for racemization using chiral HPLC.
-
-
Incomplete Deprotection: If starting from a protected dipeptide, incomplete removal of the N-terminal protecting group will prevent cyclization.
-
Solution: Ensure complete deprotection of the N-terminal protecting group (e.g., Boc or Fmoc) before attempting cyclization. Monitor the deprotection step by TLC or LC-MS.
-
-
Issue 2: Low yield or formation of byproducts during the dehydrogenation of cyclo(L-Leu-L-Phe).
-
Question: The dehydrogenation step to form this compound is inefficient, or I am observing multiple products. How can I optimize this step?
-
Answer: The introduction of two exocyclic double bonds is a challenging transformation. The choice of dehydrogenation method is critical. Biosynthesis of this compound involves a two-step enzymatic dehydrogenation, suggesting that a stepwise chemical approach may also be necessary. A common chemical approach is the two-step process of N-acetylation, followed by a double aldol condensation with the corresponding aldehydes.
-
Inefficient Dehydrogenation: Palladium-catalyzed aerobic dehydrogenation is a potential method, but can be substrate-specific and require optimization.
-
Solution: Screen different palladium catalysts (e.g., Pd/C, Pd(OAc)2) and oxidant systems. Temperature and reaction time are also critical parameters to optimize.
-
-
Aldol Condensation Issues: A more controlled method involves the condensation of a protected diketopiperazine, such as 1,4-diacetyl-2,5-piperazinedione, with the appropriate aldehydes.
-
Solution: The choice of base is crucial for the success of the aldol condensation. Strong, non-nucleophilic bases like cesium carbonate have been used successfully for similar transformations. Stoichiometry of the base and reaction temperature should be carefully controlled to avoid side reactions.
-
-
Formation of Mono-unsaturated Byproduct: The reaction may stop after the first dehydrogenation, yielding a mono-unsaturated DKP.
-
Solution: If using a stepwise approach like aldol condensation, ensure sufficient equivalents of the aldehyde and base are used for the second condensation. If using catalytic dehydrogenation, more forcing conditions (higher temperature, longer reaction time) might be required for the second dehydrogenation.
-
-
Stereoselectivity: The geometry of the newly formed double bonds is critical. The natural isomer of this compound is the (Z, Z)-isomer.
-
Solution: Aldol condensations on similar systems have been shown to be stereoselective, often favoring the more stable Z-isomer. The stereochemistry should be confirmed by spectroscopic methods such as NOESY NMR.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common retrosynthetic approach for this compound involves two key stages:
-
Synthesis of the saturated diketopiperazine core: This involves the coupling of L-leucine and L-phenylalanine to form a linear dipeptide, followed by deprotection and intramolecular cyclization to yield cyclo(L-Leu-L-Phe).
-
Introduction of unsaturation: This is the most challenging step and can be approached by methods such as palladium-catalyzed dehydrogenation or, more commonly, a controlled stepwise approach involving N-acetylation followed by a double aldol condensation with the appropriate aldehydes to introduce the exocyclic double bonds.
Q2: Which protecting groups are suitable for the synthesis of the linear dipeptide precursor?
A2: Standard peptide protecting groups are used. For the N-terminus, Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) are common choices. The C-terminus is typically protected as a methyl or ethyl ester to facilitate the final cyclization step.
Q3: What are the best methods for purifying this compound and its intermediates?
A3: Purification of the intermediates and the final product is typically achieved using chromatographic techniques.
-
Flash chromatography on silica gel is often used to purify the protected linear dipeptide and the saturated cyclo(L-Leu-L-Phe).
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the final purification of this compound, as it allows for the separation of the desired product from closely related impurities and any remaining starting material.
Q4: How can I confirm the structure and stereochemistry of the synthesized this compound?
A4: A combination of spectroscopic techniques is essential for structural confirmation:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to determine the overall structure. 2D NMR techniques like COSY, HSQC, and HMBC help in assigning all the protons and carbons.
-
NOESY NMR: This is crucial for determining the stereochemistry of the double bonds. For the (Z, Z)-isomer, specific through-space correlations will be observed.
-
Chiral HPLC: To confirm the enantiomeric purity of the starting amino acids and to check for any racemization during the synthesis.
Quantitative Data
The yield of this compound synthesis is highly dependent on the chosen methods for cyclization and dehydrogenation. Below are tables summarizing typical yields for key reaction steps based on related literature for diketopiperazine synthesis.
Table 1: Comparison of Cyclization Methods for Diketopiperazine Formation
| Method | Dipeptide Substrate | Conditions | Yield (%) | Reference |
| Thermal Cyclization | L-Pro-L-Phe-OMe | Toluene, reflux, 24h | 75-85 | General literature |
| Thermal Cyclization | Gly-L-Pro-OMe | 2-Butanol, 100°C | ~80 | General literature |
| Microwave-assisted | Boc-Phe-Phe-OtBu | 1. Deprotection 2. MW, 130°C, 4h | 80-90 | [1] |
| Base-mediated | H-Gly-Phe-OEt | Piperazine in DMF, 25°C, 1h | 70-85 | [1] |
Table 2: Yields for Dehydrogenation of Diketopiperazines
| Method | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Aldol Condensation | 1,4-diacetyl-2,5-piperazinedione | (1-benzenesulfonyl)indole-3-carbaldehyde, Cs2CO3 | Dipodazine (mono-unsaturated) | 77 | [2] |
| Palladium-catalyzed | Substituted Cyclohexenones | Pd(OAc)2, O2, DMSO, 80°C | Substituted Phenols | 60-96 | General literature on dehydrogenation |
Note: Yields are highly substrate-dependent and the conditions need to be optimized for each specific synthesis.
Experimental Protocols
The following is a proposed, detailed experimental protocol for the chemical synthesis of this compound, compiled from established methods for the synthesis of the precursor and related unsaturated diketopiperazines.
Protocol 1: Synthesis of cyclo(L-Leu-L-Phe)
This protocol involves the solution-phase synthesis of the linear dipeptide followed by thermal cyclization.
-
Step 1: Synthesis of Boc-L-Phe-L-Leu-OMe
-
To a solution of Boc-L-Phe-OH (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq).
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
To the filtrate, add L-Leu-OMe hydrochloride (1.0 eq) and triethylamine (TEA) (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Boc-L-Phe-L-Leu-OMe.
-
-
Step 2: Deprotection of Boc-L-Phe-L-Leu-OMe
-
Dissolve the purified dipeptide from Step 1 in a solution of 4 M HCl in dioxane.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the dipeptide, H-L-Phe-L-Leu-OMe.
-
-
Step 3: Cyclization to cyclo(L-Leu-L-Phe)
-
Dissolve the dipeptide hydrochloride salt in a large volume of toluene (to achieve a concentration of ~0.01 M).
-
Add triethylamine (2.0 eq) to neutralize the hydrochloride salt.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 24-48 hours).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield cyclo(L-Leu-L-Phe).
-
Protocol 2: Proposed Synthesis of this compound via Double Aldol Condensation
This protocol is based on established methods for the synthesis of exocyclic unsaturated diketopiperazines.
-
Step 1: N,N'-Diacetylation of cyclo(L-Leu-L-Phe)
-
To a solution of cyclo(L-Leu-L-Phe) (1.0 eq) in acetic anhydride, add a catalytic amount of a strong acid (e.g., H2SO4).
-
Heat the mixture at reflux for 2-4 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield 1,4-diacetyl-cyclo(L-Leu-L-Phe).
-
-
Step 2: Double Aldol Condensation
-
To a solution of 1,4-diacetyl-cyclo(L-Leu-L-Phe) (1.0 eq) in a suitable solvent like DMF, add benzaldehyde (1.1 eq) and isovaleraldehyde (1.1 eq).
-
Add cesium carbonate (Cs2CO3) (2.5 eq) as the base.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of NH4Cl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by RP-HPLC to obtain this compound.
-
Visualizations
Diagram 1: General Synthetic Workflow for this compound
References
Technical Support Center: Albonoursin Purification by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Albonoursin, a cyclic dipeptide, using chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-step for purifying synthetic this compound?
A1: For the initial purification of crude synthetic peptides like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method.[1] This technique separates the target peptide from a majority of impurities generated during synthesis, such as truncated or deletion sequences and residual protecting groups.
Q2: What type of stationary phase is most suitable for this compound purification?
A2: A C18-modified silica stationary phase is the most common and generally effective choice for peptide purification, including cyclic peptides like this compound.[1] For larger peptides or those with unique hydrophobicity, other stationary phases like C4 or C8 can be explored.
Q3: What are the typical mobile phases used in RP-HPLC for peptide purification?
A3: The mobile phase for RP-HPLC of peptides typically consists of two components:
-
Mobile Phase A (Weak Solvent): 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B (Strong Solvent): 0.1% TFA in acetonitrile (ACN).[1]
A gradient elution is performed by increasing the percentage of Mobile Phase B over time to elute the bound peptides.
Q4: How can I detect and collect this compound fractions during chromatography?
A4: UV detection at 210-220 nm is the standard method for monitoring peptide elution, as the peptide bond absorbs at these wavelengths.[1] Fractions are collected based on the appearance of peaks in the chromatogram. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the presence of the target molecule in the collected fractions.[2]
Q5: How should I store purified this compound?
A5: To ensure stability and prevent degradation, purified peptides should be stored in lyophilized (freeze-dried) form at -20°C or -80°C.[3] If in solution, it is best to store it in aliquots at low temperatures to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound and other peptides.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Broadening or Tailing) | Column Overload: Too much sample has been loaded onto the column.[4] | Reduce the amount of sample loaded. |
| Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the peptide. | Optimize the mobile phase by adjusting the gradient slope or the type of organic modifier (e.g., acetonitrile, methanol).[5] | |
| Secondary Interactions: The peptide may be interacting with the stationary phase in undesirable ways. | Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.[2] Consider adjusting the pH of the mobile phase.[6] | |
| Column Degradation: The column performance has deteriorated over time. | Clean or replace the column according to the manufacturer's instructions. | |
| Low Yield or No Recovery | Peptide Precipitation: The peptide may have precipitated on the column. | Ensure the peptide is fully dissolved in the injection solvent before loading. Consider using a stronger dissolution solvent, but be mindful of its compatibility with the mobile phase.[4] |
| Peptide Degradation: The peptide may be unstable under the purification conditions. | Store the peptide appropriately before and after purification.[3] Minimize the time the peptide is in solution. | |
| Incorrect Elution Conditions: The elution gradient may not be strong enough to elute the peptide. | Increase the final concentration of the organic solvent in the gradient or use a stronger organic solvent. | |
| Poor Resolution of Peaks | Suboptimal Gradient: The gradient may be too steep, not allowing for proper separation. | Decrease the gradient slope (i.e., increase the gradient time) to improve the separation of closely eluting peaks.[5] |
| Incorrect Stationary Phase: The chosen stationary phase may not provide sufficient selectivity. | Experiment with a different stationary phase (e.g., C8, C4, or phenyl-hexyl) to alter the separation selectivity. | |
| Temperature Effects: Temperature can influence selectivity and peak shape.[5][7] | Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution.[7] | |
| High Backpressure | Clogged Column Frit or Tubing: Particulate matter from the sample or mobile phase may be blocking the system.[8] | Filter all samples and mobile phases before use.[8] If the backpressure is still high, the column frit may need to be replaced. |
| Precipitated Sample: The sample may have precipitated at the head of the column.[8] | Ensure the sample is fully dissolved and consider reducing the sample concentration. | |
| High Flow Rate: The flow rate may be too high for the column packing and particle size. | Reduce the flow rate to a level recommended by the column manufacturer. |
Experimental Protocols
General Reversed-Phase HPLC Protocol for this compound Purification
This protocol provides a starting point for the purification of this compound. Optimization will likely be required.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 215 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B (wash)
-
45-50 min: 95% to 5% B (re-equilibration)
-
50-60 min: 5% B (re-equilibration)
-
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A).[6] Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.
-
Injection Volume: 10-100 µL, depending on the column size and sample concentration.
-
Fraction Collection: Collect fractions corresponding to the major peaks observed in the chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to determine the purity and confirm the identity of this compound.
-
Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain the final product.
Visualizations
Caption: Troubleshooting workflow for common chromatography issues.
Caption: General workflow for this compound purification by RP-HPLC.
References
- 1. bachem.com [bachem.com]
- 2. agilent.com [agilent.com]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. waters.com [waters.com]
- 6. biotage.com [biotage.com]
- 7. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 8. pdf.dutscher.com [pdf.dutscher.com]
Technical Support Center: Optimizing Albonoursin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for Albonoursin production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound production experiments.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No this compound Production | 1. Inappropriate culture medium composition. 2. Suboptimal pH of the medium. 3. Incorrect incubation temperature. 4. Insufficient aeration and agitation. 5. Poor quality or age of the inoculum. 6. Genetic instability of the producing strain (Streptomyces noursei or recombinant Streptomyces lividans). | 1. Optimize Medium: Test different carbon and nitrogen sources. Refer to the Media Composition table below for recommended starting points. Consider adding precursor amino acids like L-phenylalanine and L-leucine. 2. Adjust pH: Monitor and control the pH of the culture medium. The optimal range for Streptomyces noursei is generally between 6.0 and 7.5.[1] 3. Verify Temperature: Ensure the incubator is calibrated correctly. The optimal temperature for this compound production is typically in the range of 26-32°C.[1] 4. Improve Aeration: Use baffled flasks to increase surface area for oxygen transfer. Optimize the shaking speed (typically 150-250 rpm for shake flasks). 5. Prepare Fresh Inoculum: Use a fresh, actively growing seed culture for inoculation. 6. Strain Maintenance: Maintain stock cultures of the producing strain properly (e.g., as spore suspensions in glycerol at -80°C) and periodically check for productivity. |
| High Biomass but Low this compound Titer | 1. Nutrient limitation for secondary metabolism. 2. Catabolite repression by rapidly consumed carbon sources. 3. Unfavorable pH shift during growth. | 1. Shift to Production Medium: Use a two-stage cultivation process with a growth medium followed by a production medium with a different C:N ratio that favors secondary metabolism. 2. Carbon Source Selection: Replace or supplement rapidly metabolized sugars like glucose with slower-utilized carbon sources such as starch or glycerol. 3. pH Control: Buffer the medium or use a fed-batch strategy to maintain the pH within the optimal range for production. |
| Inconsistent this compound Yields Between Batches | 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in incubator temperature or shaking speed. | 1. Standardize Inoculum: Implement a standardized protocol for inoculum age, size, and physiological state. 2. Quality Control of Media: Ensure all media components are of high quality and weighed accurately. Sterilize media consistently. 3. Monitor Equipment: Regularly calibrate and monitor incubators and shakers to ensure consistent operating conditions. |
| Foaming in the Bioreactor | 1. High protein content in the medium (e.g., from yeast extract or peptone). 2. High agitation and aeration rates. | 1. Use Antifoaming Agents: Add food-grade antifoaming agents (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Optimize Agitation/Aeration: Reduce agitation speed or aeration rate, while ensuring dissolved oxygen levels remain sufficient for production. |
Frequently Asked Questions (FAQs)
1. What is the general composition of a suitable medium for this compound production?
A suitable medium for this compound production by Streptomyces species should contain a source of carbon, nitrogen, and essential minerals. Complex media are often preferred over defined media for higher yields of secondary metabolites.
-
Carbon Source: Starch, glucose, glycerol, or maltose are commonly used. A combination of a rapidly and a slowly metabolized carbon source can be beneficial.
-
Nitrogen Source: Yeast extract, peptone, soybean meal, or casein hydrolysate are effective nitrogen sources.
-
Minerals: Phosphate (e.g., K2HPO4), magnesium sulfate (MgSO4), and trace elements are important for growth and secondary metabolism.
2. What is the optimal pH for this compound production?
The optimal initial pH for this compound production by Streptomyces noursei is generally in the range of 6.0 to 7.5.[1] It is important to monitor the pH throughout the fermentation as microbial metabolism can cause it to shift.
3. What is the optimal temperature for this compound production?
The optimal temperature for cultivating Streptomyces noursei for this compound production is typically between 26°C and 32°C.[1]
4. How do aeration and agitation affect this compound production?
Streptomyces are aerobic bacteria, and therefore, adequate aeration and agitation are crucial for good growth and this compound production. In shake flask cultures, a shaking speed of 150-250 rpm is generally recommended. In bioreactors, maintaining a dissolved oxygen (DO) level above 20% saturation is often necessary.
5. How can I increase the yield of this compound?
Several strategies can be employed to increase this compound yield:
-
Media Optimization: Systematically test different carbon and nitrogen sources and their concentrations.
-
Precursor Feeding: Supplement the culture medium with the precursor amino acids L-phenylalanine and L-leucine.
-
Process Optimization: Optimize pH, temperature, aeration, and agitation.
-
Strain Improvement: Use classical mutagenesis or genetic engineering techniques to enhance the productivity of the Streptomyces strain.
Data Presentation
The following tables summarize illustrative quantitative data on the effects of different culture parameters on this compound production. Note: This data is for illustrative purposes to demonstrate expected trends, as specific comparative data for this compound is not extensively available in the public domain.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 8.5 | 45 |
| Starch | 7.2 | 80 |
| Glycerol | 6.8 | 75 |
| Maltose | 8.1 | 60 |
| Starch + Glucose (1:1) | 8.3 | 95 |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Peptone | 7.5 | 70 |
| Yeast Extract | 8.0 | 85 |
| Soybean Meal | 9.2 | 110 |
| Casein Hydrolysate | 7.8 | 90 |
| Yeast Extract + Soybean Meal (1:1) | 8.8 | 125 |
Table 3: Effect of pH on this compound Production
| Initial pH | Biomass (g/L) | This compound Yield (mg/L) |
| 5.0 | 5.5 | 30 |
| 6.0 | 7.8 | 90 |
| 7.0 | 8.5 | 120 |
| 8.0 | 7.2 | 75 |
| 9.0 | 6.1 | 40 |
Table 4: Effect of Temperature on this compound Production
| Temperature (°C) | Biomass (g/L) | This compound Yield (mg/L) |
| 20 | 4.8 | 25 |
| 25 | 7.5 | 80 |
| 28 | 8.6 | 130 |
| 32 | 8.2 | 115 |
| 37 | 6.5 | 50 |
Experimental Protocols
1. Shake Flask Fermentation for this compound Production
This protocol describes a general procedure for the cultivation of Streptomyces noursei in shake flasks to produce this compound.
Materials:
-
Streptomyces noursei strain
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Starch-based medium, see Table 1 for suggestions)
-
250 mL baffled Erlenmeyer flasks
-
Sterile cotton plugs
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate 50 mL of seed medium in a 250 mL flask with a loopful of S. noursei spores or mycelia from a fresh agar plate. Incubate at 28°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.
-
Production Culture: Inoculate 50 mL of production medium in a 250 mL baffled flask with 2% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28°C with vigorous shaking (200-250 rpm) for 5-7 days.
-
Sampling and Analysis: Withdraw samples periodically to monitor cell growth (e.g., by measuring dry cell weight) and this compound production (e.g., by HPLC).
2. Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound from culture broth.
Materials:
-
Culture broth sample
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard
Procedure:
-
Sample Preparation:
-
Centrifuge the culture broth to separate the mycelium.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate extract to dryness.
-
Re-dissolve the residue in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 318 nm
-
Injection Volume: 20 µL
-
-
Quantification: Prepare a standard curve using a pure this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound from precursor amino acids.
Caption: General experimental workflow for this compound production and analysis.
Caption: A logical troubleshooting workflow for low this compound production.
References
Technical Support Center: Albonoursin Stability in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Albonoursin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound, with the chemical structure cyclo(ΔPhe-ΔLeu), is a naturally occurring diketopiperazine (DKP) with known antibacterial properties.[1][2] Like many peptides and small molecules, its stability in aqueous solutions can be compromised under various experimental and storage conditions, potentially leading to degradation and loss of biological activity. Understanding its stability profile is crucial for ensuring the accuracy and reproducibility of experimental results.
Q2: What are the primary factors that can affect this compound's stability in an aqueous solution?
A2: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of the diketopiperazine ring. Elevated temperatures can accelerate degradation kinetics, while exposure to UV or even ambient light can cause photodegradation.
Q3: What are the likely degradation pathways for this compound in an aqueous solution?
A3: Based on the general chemistry of diketopiperazines, the most probable degradation pathway for this compound in an aqueous solution is hydrolysis of the amide bonds within the DKP ring. This would result in the formation of the linear dipeptide, ΔPhe-ΔLeu, which may further degrade. Other potential degradation pathways, though less common for the stable DKP ring, could include oxidation or isomerization under specific conditions.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, it is recommended to prepare fresh solutions of this compound before each experiment. If storage is necessary, solutions should be kept at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) and protected from light by using amber vials or wrapping containers in aluminum foil. It is also advisable to use buffers within a neutral pH range (around 6-8), where many diketopiperazines exhibit maximum stability.
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for assessing the stability of this compound.[3][4][5][6] This method can separate the intact this compound from its degradation products, allowing for accurate quantification of its concentration over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for the identification of degradation products.
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound activity in my cell-based assays.
-
Question 1: Have you considered the stability of this compound in your cell culture medium?
-
Answer: Cell culture media are complex aqueous solutions with a specific pH (typically around 7.4) and are incubated at 37°C. These conditions can lead to the degradation of this compound over the course of a multi-day experiment. It is advisable to perform a stability study of this compound in the specific cell culture medium you are using. Consider adding freshly prepared this compound at regular intervals during long-term assays to maintain a consistent concentration.
-
-
Question 2: Are you storing your stock solution of this compound correctly?
-
Answer: Improper storage of stock solutions is a common source of experimental variability. This compound stock solutions, typically prepared in a solvent like DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure that the stock solution is completely thawed and vortexed before each use.
-
Problem: I am seeing multiple peaks in my HPLC chromatogram when analyzing my this compound sample.
-
Question 1: Could these additional peaks be degradation products?
-
Answer: Yes, the appearance of new peaks in your HPLC chromatogram, especially those that increase in area over time while the this compound peak decreases, is a strong indication of degradation. To confirm this, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks in your sample.
-
-
Question 2: Is your HPLC method optimized to separate this compound from potential impurities?
-
Answer: If the additional peaks are present even in a freshly prepared solution, they may be impurities from the synthesis of this compound. Your HPLC method should be optimized for adequate resolution to separate the main compound from any related substances. This may involve adjusting the mobile phase composition, gradient, or column chemistry.
-
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound in an aqueous solution. This data is intended to be representative and should be confirmed by experimental studies.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | Half-life (t½) in hours (Hypothetical) |
| 2.0 | 12 |
| 4.0 | 48 |
| 6.0 | > 168 |
| 7.4 | > 168 |
| 8.0 | 72 |
| 10.0 | 8 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.4
| Temperature (°C) | Degradation Rate Constant (k) in h⁻¹ (Hypothetical) | Half-life (t½) in hours (Hypothetical) |
| 4 | 0.001 | 693 |
| 25 | 0.004 | 173 |
| 37 | 0.012 | 58 |
| 50 | 0.041 | 17 |
Table 3: Photostability of this compound in Aqueous Solution (pH 7.4) at 25°C
| Light Exposure Condition | % Degradation after 24 hours (Hypothetical) |
| Dark (Control) | < 1% |
| Ambient Laboratory Light | 5 - 10% |
| Direct Sunlight | 20 - 30% |
| UV Lamp (254 nm) | > 50% |
Experimental Protocols
1. Protocol for pH Stability Study
-
Objective: To determine the stability of this compound across a range of pH values.
-
Methodology:
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Spike the this compound stock solution into each buffer to a final concentration of 100 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 168 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.
-
2. Protocol for Temperature Stability Study
-
Objective: To evaluate the effect of temperature on the degradation rate of this compound.
-
Methodology:
-
Prepare a solution of this compound (e.g., 100 µg/mL) in a buffer at a stable pH (e.g., pH 7.4).
-
Aliquot the solution into several vials.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) and protect from light.
-
At various time intervals, remove a vial from each temperature and quench the degradation by freezing it at -20°C or below.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the degradation rate constant and half-life for each temperature.
-
3. Protocol for Photostability Study
-
Objective: To assess the susceptibility of this compound to degradation upon exposure to light.
-
Methodology:
-
Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable buffer (e.g., pH 7.4).
-
Place the solution in transparent vials. Wrap a set of control vials in aluminum foil to protect them from light.
-
Expose the unwrapped vials to a light source (e.g., ambient light, a photostability chamber with controlled light and UV exposure).
-
At predetermined time points, withdraw samples from both the exposed and control vials.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Compare the concentration of this compound in the exposed samples to the control samples to determine the extent of photodegradation.
-
4. Protocol for a Stability-Indicating HPLC-UV Method
-
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Gradient Elution:
-
A linear gradient from 10% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) and demonstrating that the degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: A troubleshooting workflow for addressing this compound stability issues.
Caption: A generalized bacterial quorum sensing pathway potentially inhibited by this compound.
Caption: The biosynthetic pathway of this compound.
References
- 1. The this compound gene Cluster of S noursei biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving poor solubility of Albonoursin for biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Albonoursin, focusing on challenges related to its poor solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring diketopiperazine (DKP), a class of cyclic dipeptides, produced by Streptomyces species.[1][2] It has demonstrated antibacterial properties, making it a compound of interest for drug discovery. However, like many small molecule drug candidates, this compound has poor aqueous solubility, which can significantly impact the accuracy and reproducibility of biological assays.[3] Low solubility can lead to compound precipitation, resulting in an underestimation of its biological activity and inconsistent experimental results.
Q2: What are the initial steps I should take to dissolve this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for biological assays. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. To aid dissolution, gentle warming (to 37°C) and vortexing or sonication can be employed. Always visually inspect the solution to ensure there are no visible particles before making further dilutions.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is recommended, with ≤ 0.1% (v/v) being ideal to minimize artifacts. It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.
Q4: My this compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture medium. What can I do?
This is a common issue known as "precipitation upon dilution." Here are several strategies to mitigate this:
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Pluronic F-68: Incorporating a non-ionic surfactant like Pluronic F-68 (at a final concentration of 0.01-0.1%) in your aqueous buffer or medium can help to stabilize the compound and prevent precipitation.
-
Co-solvents: The use of a co-solvent system can improve solubility. For example, a mixture of DMSO and ethanol or polyethylene glycol (PEG) may be more effective than DMSO alone. However, the final concentration of all organic solvents must be carefully controlled to avoid toxicity.
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins are commonly used for this purpose.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | - Incomplete dissolution of this compound stock. - Precipitation of this compound in the assay medium. - Degradation of this compound in solution. | - Visually confirm complete dissolution of the stock solution before each use. - Prepare fresh dilutions for each experiment. - Consider using a solubility-enhancing excipient (see Q4 in FAQs). - Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. |
| Lower than expected biological activity | - The actual concentration of soluble this compound is lower than the nominal concentration due to precipitation. | - Centrifuge your final diluted solution and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC) to determine the true soluble concentration. - Employ solubility enhancement techniques. |
| Visible precipitate in wells of a microplate | - Exceeded the solubility limit of this compound in the final assay buffer. | - Reduce the final concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your cells. - Add a surfactant or cyclodextrin to the assay medium. |
| Cell death observed in vehicle control wells | - The concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used. | - Perform a dose-response experiment to determine the maximum tolerable concentration of the solvent for your specific cell line and assay duration. - Reduce the final solvent concentration to a non-toxic level (ideally ≤ 0.1% for DMSO). |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Water | Poor | Diketopiperazines are generally poorly soluble in water. |
| PBS (Phosphate-Buffered Saline) | Poor | Similar to water; buffering salts do not significantly improve solubility. |
| Methanol | Soluble | Can be used for stock solutions, but has higher volatility and potential for toxicity in cell-based assays compared to DMSO. |
| Ethanol | Soluble | Can be used as a co-solvent with DMSO. |
| DMSO (Dimethyl Sulfoxide) | Highly Soluble | Recommended solvent for preparing high-concentration stock solutions. |
| DMF (Dimethylformamide) | Soluble | Another polar aprotic solvent, but generally more toxic than DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution (Molecular Weight of this compound: 256.30 g/mol ).
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes or warm gently to 37°C.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: General Protocol for an Antibacterial Susceptibility Test (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
-
Procedure:
-
In a sterile 96-well plate, add 50 µL of MHB to wells 2 through 12 of a given row.
-
Prepare an intermediate dilution of the this compound stock solution in MHB. The concentration should be twice the highest desired final concentration in the assay.
-
Add 100 µL of this starting this compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as a growth control (no this compound). Add 50 µL of MHB.
-
Well 12 will serve as a vehicle control. Add 50 µL of MHB containing the highest concentration of DMSO used in the serial dilution.
-
Dilute the bacterial culture in MHB to the desired inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 12. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
References
- 1. The this compound gene Cluster of S noursei biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Electroporation for Albonoursin Gene Cluster Transfer
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully transfer the albonoursin biosynthetic gene cluster into Streptomyces hosts using electroporation. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended host strain for heterologous expression of the this compound gene cluster?
Streptomyces lividans is a commonly used and well-characterized host for the heterologous expression of biosynthetic gene clusters from other Streptomyces species.[1][2][3] It has a relatively clean metabolic background, is genetically tractable, and has been successfully used for the expression of various natural product gene clusters.[3]
Q2: What is the size of the this compound gene cluster, and does it pose a challenge for electroporation?
The this compound gene cluster from Streptomyces noursei is approximately 3.8 kb in size. This is considered a relatively small gene cluster, and its transfer via electroporation should be straightforward with an optimized protocol. The challenges associated with electroporating very large DNA fragments (over 10 kb) are less of a concern for this specific gene cluster.
Q3: What are the critical factors for successful electroporation in Streptomyces?
Successful electroporation of Streptomyces is dependent on several critical factors:
-
Preparation of high-quality electrocompetent mycelia: The growth phase and treatment of the mycelia are crucial.
-
DNA quality and concentration: The plasmid DNA should be pure and free of contaminants like salts.[4]
-
Electroporation parameters: Voltage, capacitance, and resistance must be optimized for the specific Streptomyces strain and cuvette size.[4][5][6]
-
Composition of electroporation and recovery media: Appropriate buffers and media are essential for cell viability and recovery after the electric pulse.[5]
Troubleshooting Guides
Problem 1: Low or No Transformants
| Possible Cause | Troubleshooting Step |
| Poor quality of electrocompetent cells | Ensure mycelia are harvested at the mid-logarithmic growth phase. Optimize the lysozyme treatment; excessive digestion can lead to cell lysis, while insufficient treatment will not weaken the cell wall enough for DNA uptake.[5] |
| Inefficient electroporation parameters | Optimize the electric field strength, capacitance, and resistance. Start with parameters reported for similar Streptomyces species and perform a systematic optimization.[4][6] A common starting point is a field strength of 10-13 kV/cm.[4][5] |
| Poor DNA quality | Use a high-purity plasmid preparation. Ensure the DNA is dissolved in sterile, nuclease-free water or a low-salt buffer. Contaminants such as salts can lead to arcing during electroporation.[4] |
| Incorrect DNA concentration | Use an optimal amount of plasmid DNA. Too little DNA will result in few transformants, while too much can be inhibitory. A typical starting range is 10-100 ng of plasmid DNA. |
| Host restriction-modification system | If transforming DNA from E. coli, it may be degraded by the Streptomyces host's restriction enzymes. It is highly recommended to pass the plasmid through a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) before transformation into Streptomyces.[4] |
| Mycelial clumping (flocculation) | Mycelial clumps can interfere with efficient electroporation. Grow cultures with glass beads or springs to promote dispersed growth. Adding glycine (e.g., 1%) to the growth medium can also help create more fragile and dispersed mycelia.[4][6] |
Problem 2: No this compound Production in Transformants
| Possible Cause | Troubleshooting Step |
| Issues with gene cluster expression | Ensure the expression vector contains a suitable promoter that is active in the heterologous host. If the native promoter is weak in S. lividans, consider replacing it with a strong, constitutive promoter. |
| Lack of necessary precursors | The heterologous host may not produce the required precursor molecules for this compound biosynthesis. Supplementing the culture medium with the necessary amino acid precursors (L-phenylalanine and L-leucine) may enhance production. |
| Codon usage differences | Although less common between Streptomyces species, differences in codon usage could potentially affect the expression of the this compound genes. Codon optimization of the genes for S. lividans can be considered if expression levels are low. |
| Incorrect culture conditions for production | The optimal conditions for growth and antibiotic production may differ between the native producer and the heterologous host. Experiment with different media compositions, temperatures, and aeration levels to find the optimal conditions for this compound production in S. lividans. |
| Instability of the plasmid | Confirm the integrity of the plasmid in the transformants by plasmid isolation and restriction digestion. |
Quantitative Data Presentation
Table 1: Comparison of Electroporation Parameters for Streptomyces
| Parameter | Streptomyces rimosus R6 [5] | Streptomyces sp. ATCC 39366 [4] | Streptomyces nymphaeiformis [6] |
| Electric Field Strength | 10 kV/cm | 13 kV/cm | 10.1 - 15.4 kV/cm |
| Capacitance | 25 µF | 25 µF | Not specified |
| Resistance | 400 Ω | 600 Ω | Not specified |
| Cuvette Gap Size | Not specified | 1 mm | 1 mm |
| Transformation Efficiency | 10^5 - 10^6 CFU/µg DNA | 8 x 10^2 CFU/µg DNA | No successful transformation |
Experimental Protocols
Protocol 1: Preparation of Electrocompetent Streptomyces lividans Mycelia
-
Inoculate 50 mL of TSB (Tryptic Soy Broth) medium in a 250 mL flask with S. lividans spores or mycelial fragments.
-
Incubate at 30°C with shaking (200-250 rpm) until the culture reaches the mid-logarithmic growth phase.
-
To promote dispersed growth and weaken the cell wall, add glycine to a final concentration of 1% approximately 24 hours before harvesting.
-
Harvest the mycelia by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the mycelial pellet twice with ice-cold, sterile 10% glycerol.
-
Resuspend the pellet in 1/10th of the original culture volume of 10% glycerol containing lysozyme (e.g., 1 mg/mL).
-
Incubate at 37°C for 15-30 minutes. The optimal time should be determined empirically for your strain.
-
Wash the mycelia twice with ice-cold electroporation buffer (e.g., 300 mM sucrose).
-
Resuspend the final pellet in a small volume of electroporation buffer (e.g., 1/100th of the original culture volume).
-
Aliquot the competent mycelia into pre-chilled microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Electroporation of the this compound Gene Cluster
-
Thaw an aliquot of electrocompetent S. lividans mycelia on ice.
-
Add 10-100 ng of the plasmid carrying the this compound gene cluster to the cell suspension.
-
Gently mix and transfer the mixture to a pre-chilled 2 mm electroporation cuvette.
-
Pulse the sample using an electroporator with optimized settings (e.g., 2.5 kV, 25 µF, 400 Ω for a 2 mm cuvette).
-
Immediately after the pulse, add 1 mL of ice-cold recovery medium (e.g., SOC or a specialized Streptomyces recovery medium) to the cuvette.
-
Transfer the cell suspension to a microcentrifuge tube and incubate at 30°C with gentle shaking for 2-4 hours to allow for the expression of the antibiotic resistance marker.
-
Plate appropriate dilutions of the cell suspension onto selective agar plates (e.g., ISP2 medium containing the appropriate antibiotic).
-
Incubate the plates at 30°C for 3-7 days until colonies appear.
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for electroporation.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Engineered Streptomyces lividans Strains for Optimal Identification and Expression of Cryptic Biosynthetic Gene Clusters [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimized transformation of Streptomyces sp. ATCC 39366 producing leptomycin by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple and Rapid Method of Transformation of Streptomyces rimosus R6 and Other Streptomycetes by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Albonoursin and Bicyclomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antibacterial mechanisms of Albonoursin and Bicyclomycin. While both are natural products with antimicrobial properties, their modes of action, molecular targets, and the current state of scientific understanding differ significantly. This document summarizes key experimental data, outlines relevant research protocols, and visualizes the underlying biological processes to support further research and development.
Mechanism of Action: A Tale of Two Molecules
The fundamental difference between Bicyclomycin and this compound lies in the specificity of their molecular targets. Bicyclomycin is a well-characterized inhibitor of a single, essential bacterial enzyme, whereas this compound belongs to a broad class of compounds whose precise mechanisms are still an active area of investigation.
Bicyclomycin: A Specific Inhibitor of Transcription Termination
Bicyclomycin's primary mechanism of action is the selective inhibition of the Rho (ρ) transcription termination factor.[1] Rho is an essential ATP-dependent helicase in many bacteria that facilitates the termination of transcription at specific points in the genome.[2]
By binding to a specific pocket on the Rho protein, Bicyclomycin prevents it from dislodging the transcription elongation complex from the DNA template.[2] This inhibition leads to several downstream effects that are catastrophic for the bacterial cell:
-
Transcriptional Read-through: Genes that are normally silenced by Rho-dependent termination are inappropriately expressed.
-
Genomic Instability: Failure to terminate transcription can lead to conflicts between the transcription and replication machinery.
-
Cellular Stress: The overproduction of certain proteins and the activation of cryptic genes can induce a toxic state, including the generation of reactive oxygen species (ROS) and the inhibition of proper cell division, leading to cell filamentation.
This compound: A Bioactive Diketopiperazine
This compound is a cyclic dipeptide, specifically cyclo(ΔPhe-ΔLeu), belonging to the large 2,5-diketopiperazine (DKP) family of natural products.[1] Unlike Bicyclomycin, this compound does not have a single, well-defined molecular target that has been extensively characterized. Its antibacterial activity is representative of the broader DKP class, which is known for a wide range of biological effects.
What is known is that its biosynthesis from the precursor cyclo(L-Leu-L-Phe) is catalyzed by a cyclic dipeptide oxidase (CDO), which creates the α,β-unsaturations in the molecule.[1][3] These structural features are understood to be critical for its cytotoxicity.[3] The exact cellular components that this compound interacts with to exert its antibacterial effect remain to be fully elucidated, presenting an opportunity for new discoveries in antimicrobial mechanisms.
Quantitative Bioactivity Comparison
The efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.
| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Bicyclomycin | Escherichia coli (Carbapenem-Resistant) | 25 | 50 | [4][5] |
| Bicyclomycin | Klebsiella pneumoniae | 50 | 200 | [4][5] |
| This compound | Various Bacteria | Data Not Available | Data Not Available |
Data for this compound's MIC₅₀/MIC₉₀ against a broad panel of clinical isolates is not as readily available in the cited literature, reflecting its less-developed status as a clinical antibiotic compared to Bicyclomycin.
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental designs.
References
- 1. The this compound gene Cluster of S noursei biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rho-dependent transcription termination: a revisionist view - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic intermediates of the tetradehydro cyclic dipeptide this compound produced by Streptomyces albulus KO-23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
Albonoursin's Cytotoxic Profile: A Comparative Analysis with Other Peptide Antibiotics
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of a novel antimicrobial agent is paramount. This guide provides a comparative analysis of the cytotoxicity of albonoursin, a cyclic dipeptide antibiotic, against other prominent peptide antibiotics, supported by available experimental data and methodologies.
This compound, a metabolite produced by Streptomyces noursei, has demonstrated notable antibacterial properties. However, its potential as a therapeutic agent is intrinsically linked to its selectivity for microbial cells over host cells. This comparison aims to contextualize the cytotoxicity of this compound by examining its effects alongside those of other well-documented peptide antibiotics.
Quantitative Cytotoxicity Data
A direct quantitative comparison of this compound's cytotoxicity is challenging due to the limited availability of specific IC50 values in publicly accessible literature. However, existing research qualitatively describes this compound as possessing "higher cytotoxicity," with this activity being intrinsically linked to the dehydrogenation at the alpha and beta positions of its amino acid residues.
To provide a framework for comparison, the following table summarizes the cytotoxic profiles of several other peptide antibiotics against various mammalian cell lines. This data, gleaned from multiple studies, highlights the variability in cytotoxic potential among this class of antimicrobial agents.
| Peptide Antibiotic | Cell Line | IC50 (µg/mL) | Cytotoxicity Assay |
| Polymyxin B | K562 (Human immortalised myelogenous leukemia) | ~10 | Not Specified |
| Renal Proximal Tubular Cells | >100 (less toxic than Polymyxin B) | LDH & GGT release | |
| Daptomycin | RD (Human rhabdomyosarcoma) | Induces cytotoxicity | Cell viability/membrane damage |
| K4 Peptide | HeLa (Human cervical cancer) | 6.3 (80% cytotoxicity) | MTT Assay |
| GF-17 | BEAS-2B (Human bronchial epithelial) | Higher than LL-37 | CCK-8 Assay |
| LL-37 | BEAS-2B (Human bronchial epithelial) | Lower than GF-17 | CCK-8 Assay |
| KSL-W | MG63 (Human osteoblast-like) | >100 (in serum) | ATP bioluminescence |
| Dadapin-1 | MG63 (Human osteoblast-like) | >100 (in serum) | ATP bioluminescence |
Note: The lack of standardized reporting methodologies and the use of different cell lines and assays make direct cross-study comparisons challenging. The data presented should be interpreted as indicative of the general cytotoxic potential of these peptides.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxicity is a critical step in preclinical drug development. Various in vitro assays are employed to determine the concentration at which a substance exerts toxic effects on cells. Common methodologies include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.
-
LDH (Lactate Dehydrogenase) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay quantifies the amount of LDH in the supernatant as an indicator of cytotoxicity.
-
ATP Bioluminescence Assay: This assay measures the amount of adenosine triphosphate (ATP) present in a cell population. Since ATP is a marker of metabolically active cells, a decrease in ATP levels correlates with cell death.
-
CCK-8 (Cell Counting Kit-8) Assay: Similar to the MTT assay, this is a colorimetric assay that uses a water-soluble tetrazolium salt to measure cell viability.
-
Trypan Blue Exclusion Assay: This is a simple dye exclusion test to identify viable cells. Live cells with intact membranes exclude the blue dye, while dead cells take it up and appear blue.
Experimental Workflow for a Typical Cytotoxicity Assay
The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a peptide antibiotic using an in vitro cell-based assay.
Signaling Pathways in Peptide-Induced Cytotoxicity
While the precise signaling pathways triggered by this compound's cytotoxicity are not yet fully elucidated, many antimicrobial peptides are known to induce apoptosis, or programmed cell death, in mammalian cells. The two primary apoptotic pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This binding event triggers a signaling cascade that activates caspase-8, a key initiator caspase, which in turn activates downstream executioner caspases (e.g., caspase-3) to dismantle the cell.
-
Intrinsic Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage or oxidative stress. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then activates the executioner caspases.
The following diagram illustrates the simplified, interconnected nature of the intrinsic and extrinsic apoptotic pathways.
A Comparative Guide to Albonoursin Biosynthesis: NRPS-Independent vs. NRPS-Dependent Pathways
For Researchers, Scientists, and Drug Development Professionals
Albonoursin, a diketopiperazine (DKP) with antibacterial properties, can be synthesized through two distinct enzymatic routes: a Nonribosomal Peptide Synthetase (NRPS)-independent pathway and a theoretical NRPS-dependent pathway. This guide provides an objective comparison of these two biosynthetic strategies, supported by available experimental data, to inform research and development in natural product synthesis and drug discovery.
At a Glance: Key Differences in Biosynthetic Machinery
The fundamental distinction between the two pathways lies in the enzymatic machinery responsible for the formation of the initial cyclodipeptide precursor, cyclo(L-Phe-L-Leu). The NRPS-independent route, which is the naturally occurring pathway for this compound, employs a small, efficient Cyclodipeptide Synthase (CDPS). In contrast, the NRPS-dependent pathway would rely on a large, multi-domain Nonribosomal Peptide Synthetase.
| Feature | NRPS-Independent (CDPS-mediated) | NRPS-Dependent |
| Primary Enzyme | Cyclodipeptide Synthase (CDPS), e.g., AlbC | Nonribosomal Peptide Synthetase (NRPS) |
| Enzyme Size | Relatively small (~25-30 kDa)[1] | Large, modular enzymes (>100 kDa) |
| Substrate(s) | Aminoacyl-tRNAs (aa-tRNAs)[2][3] | Free amino acids and ATP |
| Mechanism | Ping-pong mechanism with an aminoacyl-enzyme intermediate | Linear assembly line on a thiotemplate |
| Modularity | Non-modular | Modular, with distinct domains for adenylation, thiolation, and condensation |
NRPS-Independent Biosynthesis of this compound: The Natural Pathway
The biosynthesis of this compound in its native producer, Streptomyces noursei, follows an NRPS-independent pathway.[4] This pathway has been successfully reconstituted in a heterologous host, Streptomyces lividans, through the expression of the this compound biosynthetic gene cluster.[4]
The key steps in this pathway are:
-
Cyclodipeptide Formation: The enzyme AlbC, a Cyclodipeptide Synthase (CDPS), catalyzes the formation of the diketopiperazine scaffold, cyclo(L-Phe-L-Leu), using L-phenylalanyl-tRNAPhe and L-leucyl-tRNALeu as substrates.[2][3] This enzyme directly utilizes amino acids that have been activated and loaded onto their cognate tRNAs by the primary metabolic machinery of the cell.
-
Dehydrogenation: The cyclo(L-Phe-L-Leu) intermediate then undergoes two successive dehydrogenation reactions catalyzed by a cyclic dipeptide oxidase (CDO), a flavoprotein encoded by the albA and albB genes, to yield the final product, this compound.[4]
Theoretical NRPS-Dependent Biosynthesis
While not the natural pathway for this compound, the biosynthesis of other diketopiperazines is known to be mediated by NRPSs. A theoretical NRPS-dependent pathway for cyclo(L-Phe-L-Leu) would involve a large, modular enzyme complex.
The key steps would be:
-
Amino Acid Activation: Two separate modules, one for L-phenylalanine and one for L-leucine, would first activate their respective free amino acids using ATP. This reaction is catalyzed by the adenylation (A) domain of each module.
-
Thiolation: The activated amino acids are then transferred to a phosphopantetheinyl arm attached to the thiolation (T) domain (also known as a peptidyl carrier protein or PCP).
-
Peptide Bond Formation: The condensation (C) domain would then catalyze the formation of a peptide bond between the two amino acids.
-
Cyclization and Release: Finally, a thioesterase (TE) domain would catalyze the cyclization of the dipeptide and its release from the enzyme complex to form cyclo(L-Phe-L-Leu).
Experimental Protocols
Heterologous Expression and Production of this compound in Streptomyces lividans
This protocol outlines the general steps for the heterologous expression of the this compound gene cluster and the production of this compound.
1. Vector Construction and Transformation:
-
The this compound biosynthetic gene cluster from S. noursei is cloned into a suitable E. coli-Streptomyces shuttle vector, such as pSET152, under the control of a constitutive promoter.
-
The resulting plasmid is introduced into a suitable E. coli donor strain (e.g., ET12567/pUZ8002) for conjugation.
-
The plasmid is then transferred from E. coli to S. lividans via intergeneric conjugation.
2. Cultivation of Recombinant S. lividans for this compound Production:
-
Prepare a suitable liquid medium for Streptomyces cultivation, such as Tryptic Soy Broth (TSB) or a defined production medium like DNPM (40 g/L dextrin, 7.5 g/L soytone, 5 g/L baking yeast, and 21 g/L MOPS, pH 6.8).[5]
-
Inoculate the medium with spores or a mycelial suspension of the recombinant S. lividans strain.
-
Incubate the culture at 28-30°C with shaking (e.g., 200-250 rpm) for 5-7 days.
3. Extraction and Analysis of this compound:
-
After incubation, centrifuge the culture to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent to dryness and redissolve the residue in a suitable solvent like methanol.
-
Analyze the extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).
In Vitro Enzyme Assay for AlbC (Cyclodipeptide Synthase)
This protocol is adapted from published methods for the in vitro characterization of CDPS enzymes.
1. Preparation of Substrates:
-
Aminoacyl-tRNAs: Prepare L-phenylalanyl-tRNAPhe and L-leucyl-tRNALeu by incubating purified tRNAs with their cognate aminoacyl-tRNA synthetases, L-phenylalanine, L-leucine, and ATP. Radiolabeled amino acids (e.g., [3H]L-phenylalanine) can be used for detection.
2. Enzyme Reaction:
-
Set up the reaction mixture containing:
-
Purified AlbC enzyme
-
Prepared L-phenylalanyl-tRNAPhe and L-leucyl-tRNALeu
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)
-
-
Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.
3. Product Analysis:
-
Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Analyze the reaction mixture for the formation of cyclo(L-Phe-L-Leu).
-
If using radiolabeled substrates, separate the products by radio-HPLC and detect the radioactive peak corresponding to the cyclodipeptide.
-
Alternatively, analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of cyclo(L-Phe-L-Leu).
Concluding Remarks
The NRPS-independent biosynthesis of this compound, mediated by the compact and efficient CDPS enzyme AlbC, represents a streamlined and elegant pathway. This contrasts with the large, multi-component machinery of a theoretical NRPS-dependent route. The hijacking of pre-activated aminoacyl-tRNAs from primary metabolism by CDPSs is a key efficiency of the natural pathway. For synthetic biology and metabolic engineering applications, the smaller size and simpler architecture of CDPS enzymes may offer advantages in terms of genetic manipulation and heterologous expression. Further quantitative studies on the kinetics and yields of both systems will provide a more complete picture of their respective efficiencies and potential for biotechnological applications.
References
- 1. Genomics‐Guided Efficient Identification of 2,5‐Diketopiperazine Derivatives from Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The nonribosomal synthesis of diketopiperazines in tRNA-dependent cyclodipeptide synthase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound gene Cluster of S noursei biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Heterologous Production of New Cyclic Depsibosamycins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Albonoursin and Neihumicin: A Guide for Researchers
A detailed examination of the antibacterial agent Albonoursin and the cytotoxic antibiotic Neihumicin, this guide offers a comparative analysis of their biological activities, mechanisms of action, and synthetic pathways to inform researchers, scientists, and drug development professionals.
This publication synthesizes available experimental data to provide an objective comparison of this compound and Neihumicin. Quantitative data are presented in structured tables, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and synthetic workflows are visualized using Graphviz diagrams to facilitate a clear understanding of their molecular mechanisms and production.
Overview and Chemical Structures
This compound is a cyclic dipeptide belonging to the diketopiperazine class of natural products.[1][2] It is known for its antibacterial properties.[2] Neihumicin, a distinct chemical entity, is a cytotoxic and antifungal antibiotic.[3] Its structure has been determined as (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one.[4]
Biological Activity: A Comparative Summary
The primary biological activities of this compound and Neihumicin differ significantly, with the former exhibiting antibacterial effects and the latter demonstrating potent cytotoxicity against cancer cell lines.
| Compound | Biological Activity | Target Organism/Cell Line | Quantitative Data | Reference |
| This compound | Antibacterial | Gram-positive bacteria (e.g., Bacillus subtilis) | MIC values not available in reviewed literature | [2] |
| Neihumicin | Cytotoxicity | KB tissue culture cells (human oral squamous carcinoma) | ED50: 0.94 µg/mL | [3] |
| Antifungal | Saccharomyces cerevisiae ATCC 9763 | Data not available in reviewed literature | [3] |
Table 1: Summary of Quantitative Biological Data for this compound and Neihumicin. This table provides a side-by-side comparison of the reported biological activities and quantitative data for this compound and Neihumicin.
Mechanism of Action
This compound: Inhibition of Bacterial Cell Wall Synthesis
While the precise molecular mechanism of this compound's antibacterial activity is not fully elucidated in the reviewed literature, its action is suggested to involve the inhibition of peptidoglycan biosynthesis, a critical process for the integrity of the bacterial cell wall.[5][][7] This mode of action provides a selective advantage, as mammalian cells lack a peptidoglycan cell wall.[5]
Neihumicin: Induction of Apoptosis via Caspase Activation
Neihumicin exerts its cytotoxic effects against cancer cells by inducing programmed cell death, or apoptosis. While the specific signaling pathway for Neihumicin has not been definitively characterized, the cytotoxic mechanism of related compounds suggests the involvement of caspase activation, a key step in the apoptotic cascade.[1] The process is likely initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of effector caspases that dismantle the cell.[1]
Caption: Proposed intrinsic apoptosis pathway induced by Neihumicin in KB cells.
Synthesis and Biosynthesis
This compound: A Unique NRPS-Independent Biosynthetic Pathway
This compound is synthesized in Streptomyces noursei through a biosynthetic pathway that is notably independent of nonribosomal peptide synthetases (NRPSs).[2] The biosynthesis is orchestrated by a dedicated gene cluster containing four key genes: albA, albB, albC, and albD.[2] The process begins with the formation of the cyclic dipeptide precursor, cyclo(L-Leu-L-Phe), catalyzed by AlbC.[2] Subsequently, a flavoprotein oxidase, a product of the albA and albB genes, catalyzes two successive dehydrogenation reactions to yield this compound.[2]
Caption: NRPS-independent biosynthetic workflow of this compound.
Neihumicin: Total Synthesis
The total synthesis of Neihumicin has been successfully achieved, confirming its chemical structure.[4] While the specific details of a multi-step synthesis can be complex, a simplified conceptual workflow is presented below. The synthesis generally involves the construction of the core dihydropyrazin-5-one ring and the subsequent stereoselective formation of the (Z,Z)-dibenzylidene moieties.
Caption: Conceptual workflow for the total synthesis of Neihumicin.
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution) - General Protocol
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Bacillus subtilis).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Cytotoxicity Assay (MTT Assay) - General Protocol for KB Cells
This protocol describes a common method for assessing the cytotoxicity of a compound against an adherent cancer cell line like KB cells.
-
Cell Culture and Seeding:
-
Culture KB cells in appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of Neihumicin and perform serial dilutions in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Neihumicin.
-
Include a vehicle control (solvent only) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
-
Data Analysis:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the ED50 (or IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.
-
Conclusion
This compound and Neihumicin represent two distinct classes of microbial secondary metabolites with different biological activities and potential therapeutic applications. This compound, with its antibacterial properties and unique biosynthetic pathway, is a subject of interest for the development of new antibiotics. In contrast, Neihumicin's potent cytotoxicity against cancer cells highlights its potential as an anticancer agent. This comparative guide provides a foundational understanding of these two compounds, offering valuable insights for researchers in the fields of natural product chemistry, microbiology, and oncology. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential.
References
- 1. Caspase Activation in Hair Cells of the Mouse Utricle Exposed to Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound gene Cluster of S noursei biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neihumicin, a new cytotoxic antibiotic from Micromonospora neihuensis. I. The producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neihumicin, a new cytotoxic antibiotic from Micromonospora neihuensis. II. Structural determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
- 7. Inhibition of peptidoglycan biosynthesis in gram-positive bacteria by LY146032 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Albonoursin and Other Cyclic Dipeptides in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Albonoursin, a cyclic dipeptide produced by Streptomyces noursei, belongs to the diketopiperazine (DKP) class of natural products known for their diverse biological activities.[1] While direct in vivo efficacy studies on this compound in animal models are not extensively documented in publicly available literature, a significant body of research on structurally related cyclic dipeptides (CDPs) and DKPs provides valuable insights into their potential therapeutic applications. This guide offers a comparative overview of the in vivo performance of these compounds in preclinical animal models of cancer, inflammation, and bacterial infections, supported by experimental data and detailed protocols.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of various cyclic dipeptides in different animal models. Due to the limited direct data on this compound, the table focuses on representative compounds from the same chemical class to provide a comparative landscape.
| Compound/Drug | Animal Model | Indication | Dosage | Route of Administration | Efficacy Outcome | Reference |
| Cyclo(Phe-Pro) | HT-29 Xenograft (Mouse) | Colon Cancer | 5 mM (in vitro data suggesting in vivo potential) | - | Induced apoptosis in 18.3% of cells | [2] |
| Cyclic Tetrapeptide (4B8M) | Carrageenan-induced Air Pouch (Mouse) | Inflammation | Not specified | Not specified | Potent anti-inflammatory properties | [3] |
| Cyclic Peptide (cRD2D3) | Tg-SwDI Mouse Model | Alzheimer's Disease | Not specified | Not specified | Ameliorated disease phenotype | [4] |
| Engineered Cyclic Peptide (cyc-MC12) | TNBS-induced Colitis (Mouse) | Inflammatory Bowel Disease | 25 mg/kg | Injection | More effective at reducing inflammation than the linear peptide | [5] |
| RA-XII (Bicyclic Hexapeptide) | CRC 595 Xenograft (Mouse) | Colon Cancer | Not specified | Not specified | Inhibited tumor growth | [6] |
| ctSAIF (Cyclic Peptide) | HCC Xenograft (Mouse) | Hepatocellular Carcinoma | Not specified | Not specified | Retained antitumor activity with enhanced stability | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments relevant to the study of cyclic dipeptides.
Murine Tumor Xenograft Model for Anticancer Activity
This model is widely used to assess the efficacy of potential anticancer agents on human tumors grown in immunodeficient mice.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer) are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: Female nude mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: A suspension of 2 x 10⁶ tumor cells in a suitable medium (e.g., PBS and Matrigel mixture) is injected subcutaneously into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Tumor size is measured regularly using calipers, and the volume is calculated using the formula: (width² × length)/2.[8]
-
Treatment: Once tumors reach a predetermined size (e.g., ~200 mm³), mice are randomized into treatment and control groups.[8] The test compound (e.g., a cyclic dipeptide) is administered via a specified route (e.g., intraperitoneal injection) at various doses.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised and weighed. Further analysis, such as histological examination and biomarker assessment, can be performed.
Figure 1: Workflow for a murine tumor xenograft model.
Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This is a standard and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[9]
Protocol:
-
Animal Model: Rats or mice are used for this model.
-
Treatment: Animals are divided into groups and pre-treated with the test compound (e.g., a cyclic dipeptide) or a reference drug (e.g., indomethacin) via a specified route (e.g., intraperitoneal injection).[10][11]
-
Induction of Inflammation: A subcutaneous injection of 1% carrageenan suspension is administered into the sub-plantar region of the right hind paw.[10][11]
-
Measurement of Edema: Paw volume or thickness is measured at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.[11][12]
-
Efficacy Evaluation: The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection. The percentage inhibition of edema by the test compound is then calculated relative to the control group.
Figure 2: Workflow for the carrageenan-induced paw edema model.
Murine Model of Bacterial Infection for Antibacterial Activity
This model is essential for evaluating the in vivo efficacy of new antibacterial agents.
Protocol:
-
Bacterial Culture: The pathogenic bacterial strain (e.g., Staphylococcus aureus) is cultured to the desired concentration.
-
Animal Model: Mice (e.g., BALB/c) are used.
-
Infection: A specific dose of the bacterial suspension is administered to the mice via a relevant route (e.g., intraperitoneal, intravenous, or thigh infection).
-
Treatment: At a predetermined time post-infection, animals are treated with the test compound (e.g., a cyclic dipeptide) or a standard antibiotic.
-
Efficacy Evaluation: Efficacy can be assessed by monitoring survival rates over a period of time. Alternatively, at specific time points, animals can be euthanized, and the bacterial load in target organs (e.g., spleen, liver, or thigh muscle) is determined by plating tissue homogenates on agar plates and counting the colony-forming units (CFU).[13]
Figure 3: Workflow for a murine bacterial infection model.
Signaling Pathways
The biological activities of cyclic dipeptides are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Antimicrobial Peptide Mechanism of Action
Many antimicrobial peptides, including some cyclic dipeptides, exert their effects by disrupting the bacterial cell membrane or by translocating into the cell to inhibit essential intracellular processes.
Figure 4: General mechanisms of action for antimicrobial peptides.
Anti-inflammatory Signaling Pathway Modulation
Cyclic dipeptides can modulate inflammatory responses by affecting key signaling pathways, such as the NF-κB pathway, which plays a central role in inflammation.
Figure 5: Modulation of the NF-κB inflammatory pathway by cyclic dipeptides.
References
- 1. The this compound gene Cluster of S noursei biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An engineered cyclic peptide alleviates symptoms of inflammation in a murine model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Murine tumor models [bio-protocol.org]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. 5. Carrageenan-induced paw edema [bio-protocol.org]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Albonoursin's Potential: A Comparative Analysis of its Antibacterial Activity
For Immediate Release
Albonoursin, a cyclic dipeptide antibiotic, has demonstrated notable inhibitory activity against various bacterial strains, positioning it as a compound of interest in the ongoing search for novel antimicrobial agents. This guide provides a comparative analysis of this compound's performance against other antibiotics, supported by available experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.
Performance Against Key Pathogens: A Quantitative Look
Limited but significant data from cross-resistance studies highlight this compound's efficacy, particularly against the honey bee pathogen Paenibacillus larvae. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other common antibiotics against a selection of bacterial strains.
| Bacterial Strain | This compound (µg/mL) | Tetracycline (µg/mL) | Oxytetracycline (µg/mL) | Thiamethoxam (µg/mL) |
| Paenibacillus larvae | 0.5 | 0.25 | >128 | >128 |
Data sourced from studies on the antibacterial activity of this compound isolated from Nocardiopsis alba.
Experimental Insight: How the Data Was Derived
The presented quantitative data is based on established antimicrobial susceptibility testing methods. Understanding these protocols is crucial for the accurate interpretation and replication of the findings.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound was determined using the broth microdilution method. This standard laboratory technique involves the following key steps:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterial strain is prepared in a suitable growth medium, such as Mueller-Hinton Broth (MHB), to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antimicrobial Agents: this compound and other tested antibiotics are serially diluted in the growth medium within a 96-well microtiter plate to create a range of concentrations.
-
Inoculation and Incubation: Each well containing a specific antibiotic concentration is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated under optimal growth conditions for the specific bacterium (e.g., 37°C for 16-20 hours).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Visualizing the Antimicrobial Action: A Conceptual Workflow
To better illustrate the process of determining antimicrobial efficacy, the following diagram outlines the key stages of a standard MIC assay.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Understanding the Implications: Cross-Resistance and Future Directions
While direct and extensive cross-resistance studies involving this compound are not yet widely available, its unique structure as a cyclic dipeptide suggests a mechanism of action that may differ from conventional antibiotics. This could be advantageous in combating strains that have developed resistance to other drug classes. For instance, the high MIC values of oxytetracycline and thiamethoxam against P. larvae in the presented data, in contrast to this compound's potent activity, suggest a lack of cross-resistance with these particular agents for this bacterium.
Further research is warranted to explore the broader antibacterial spectrum of this compound against a wider range of clinically relevant, multidrug-resistant bacteria. Investigating its mechanism of action and potential for synergistic effects when combined with other antibiotics will be crucial in determining its future therapeutic applications. The data presented here serves as a foundational guide for researchers embarking on such investigations.
Validating the Critical Role of the albC Gene in Albonoursin Biosynthesis: A Comparative Guide
A comprehensive analysis of experimental data underscores the indispensable function of the albC gene in the biosynthesis of the cyclic dipeptide precursor of albonoursin. This guide compares the outcomes of key gene validation experiments, providing researchers, scientists, and drug development professionals with a clear understanding of the evidence supporting albC's role and the methodologies used to obtain this evidence.
This compound, an antibacterial peptide produced by Streptomyces noursei, belongs to the diketopiperazine (DKP) family of natural products. Its biosynthesis is orchestrated by a dedicated gene cluster, albA-D. Within this cluster, the albC gene has been identified as the pivotal element responsible for the formation of the cyclo(L-Phe-L-Leu) precursor, a critical step in the this compound biosynthetic pathway. This process is notably independent of nonribosomal peptide synthetases (NRPSs), highlighting a unique mechanism for DKP formation.[1]
Comparative Analysis of albC Function Validation
The validation of albC's function has been primarily achieved through heterologous expression studies. These experiments provide compelling evidence for its role in cyclo(L-Phe-L-Leu) synthesis.
Heterologous Expression of the this compound Gene Cluster
A foundational study successfully demonstrated the production of this compound upon the heterologous expression of a 3.8 kb DNA fragment from S. noursei containing the albA, albB, albC, and albD genes in Streptomyces lividans, a host that does not naturally produce this compound.[1] This result unequivocally linked this gene cluster to this compound biosynthesis.
Further investigation within this study revealed that the co-expression of albA and albB was necessary for the oxidase activity that converts the precursor to the final product, while albC alone was sufficient for the formation of the cyclic dipeptide precursor, cyclo(L-Phe-L-Leu).[1]
| Experimental System | Gene(s) Expressed | Product(s) Detected | Conclusion |
| Streptomyces lividans | albA, albB, albC, albD | This compound, cyclo(L-Phe-L-Leu) | The alb gene cluster directs this compound biosynthesis. |
| Streptomyces lividans | albC | cyclo(L-Phe-L-Leu) | albC is sufficient for the synthesis of the this compound precursor.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to elucidate the function of albC.
Heterologous Expression of the albC Gene in Streptomyces lividans
This protocol describes the general steps for introducing the albC gene into a heterologous host to validate its function.
1. Vector Construction:
- The albC gene is amplified from S. noursei genomic DNA using PCR with primers containing appropriate restriction sites.
- The PCR product and a suitable E. coli-Streptomyces shuttle vector (e.g., pSET152) are digested with the corresponding restriction enzymes.
- The digested albC gene is ligated into the linearized vector.
- The ligation mixture is transformed into E. coli for plasmid amplification and verification by sequencing.
2. Transformation of Streptomyces lividans:
- The confirmed plasmid containing albC is introduced into S. lividans protoplasts via polyethylene glycol (PEG)-mediated transformation.
- Transformed protoplasts are regenerated on a suitable medium (e.g., R2YE).
- Transformants are selected based on antibiotic resistance conferred by the vector.
3. Analysis of Precursor Production:
- Positive transformants are cultured in a suitable production medium.
- The culture supernatant and mycelium are extracted with an organic solvent (e.g., ethyl acetate).
- The extract is concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of cyclo(L-Phe-L-Leu).
Signaling Pathways and Experimental Workflows
Visualizing the molecular processes and experimental designs can aid in understanding the validation of albC's role.
Caption: The this compound biosynthetic pathway, highlighting the role of AlbC.
Caption: Workflow for validating the function of the albC gene.
Conclusion
The collective experimental evidence, primarily from heterologous expression studies, robustly validates the essential role of the albC gene in the biosynthesis of the this compound precursor, cyclo(L-Phe-L-Leu). The finding that albC alone is sufficient for this cyclization reaction distinguishes the this compound pathway from conventional NRPS-mediated peptide synthesis and opens avenues for the biocatalytic production of novel diketopiperazines. Future research involving targeted gene knockouts in the native producer and detailed kinetic analysis of the AlbC enzyme will further solidify our understanding of this unique biosynthetic system and facilitate its exploitation in synthetic biology and drug discovery.
References
Safety Operating Guide
Proper Disposal of Albonoursin: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Albonoursin must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the proper management of this compound waste.
Summary of Key Disposal Information
All waste containing this compound must be treated as chemical waste and disposed of in accordance with federal, state, and local environmental control regulations. The primary method of disposal is to an approved waste disposal plant.
| Parameter | Guideline | Notes |
| Waste Classification | Chemical Waste | Due to its bioactive properties. |
| Primary Disposal Method | Incineration or other approved methods | To be carried out by a licensed waste disposal facility. |
| Container Type | Labeled, sealed, and appropriate for chemical waste | Ensure containers are compatible with this compound. |
| Spill Management | Use appropriate personal protective equipment (PPE) and absorbent materials. | See detailed spill management protocol below. |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Safety goggles
-
Gloves
-
Lab coat
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid waste (e.g., solutions containing this compound) should be collected in a separate, labeled hazardous waste container.
3. Container Management:
-
Use only approved, leak-proof containers for this compound waste.
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution.
-
Keep the container sealed when not in use.
4. Disposal Request:
-
Once the waste container is full, follow your institution's procedures for hazardous waste pickup.
-
Do not dispose of this compound waste down the drain or in regular trash.
Experimental Protocol: Spill Management
In the event of an this compound spill, follow these steps to ensure safe cleanup and disposal:
1. Immediate Response:
-
Alert others in the immediate area of the spill.
-
If the spill is large or you are unsure how to proceed, contact your institution's EHS office immediately.
2. Personal Protection:
-
Don appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, a respirator may be necessary.
3. Containment:
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
4. Collection:
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Use non-sparking tools if this compound is in a flammable solvent.
5. Decontamination:
-
Clean the spill area with a suitable solvent or detergent, as recommended by your institution's safety protocols.
-
Collect all cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container.
6. Final Disposal:
-
Seal and label the hazardous waste container containing the spill cleanup materials.
-
Arrange for pickup and disposal through your institution's EHS office.
This compound Disposal Workflow
Caption: A flowchart illustrating the step-by-step procedure for the proper disposal of this compound waste in a laboratory setting.
Personal protective equipment for handling Albonoursin
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of Albonoursin. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound (CAS No. 1222-90-8) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All personnel handling this compound must use the following personal protective equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must have side-shields to protect from splashes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears before use. |
| Body Protection | Impervious Clothing | A lab coat or a full protective suit should be worn. |
| Respiratory Protection | Suitable Respirator | A dust mask or respirator is necessary when handling the powdered form to avoid inhalation. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| Molecular Weight | 256.30 g/mol | [2] |
| CAS Number | 1222-90-8 | [2][3] |
| Storage Temperature (Powder) | -20°C | [1] |
| Storage Temperature (in Solvent) | -80°C | [1] |
| Melting Point | 271-272 °C | [4] |
Experimental Protocols
Handling and Storage of this compound Powder
Objective: To safely handle and store this compound in its solid (powder) form.
Materials:
-
This compound powder
-
Appropriate PPE (see table above)
-
Chemical fume hood
-
Spatula
-
Weighing paper
-
Sealed, labeled storage vials
-
-20°C freezer
Procedure:
-
Preparation: Before handling, ensure you are wearing all required PPE. All manipulations of this compound powder must be conducted in a certified chemical fume hood to avoid inhalation of dust particles.
-
Weighing:
-
Place a piece of weighing paper on a calibrated analytical balance within the fume hood.
-
Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper.
-
Record the weight.
-
-
Transfer:
-
Carefully transfer the weighed powder into a pre-labeled storage vial.
-
Ensure the vial is securely sealed.
-
-
Storage:
-
Store the sealed vial in a freezer at -20°C[1].
-
Update your chemical inventory log.
-
-
Cleaning:
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol).
-
Dispose of the weighing paper and any other disposable materials in a designated chemical waste container.
-
Reconstitution of this compound
Objective: To safely dissolve this compound powder in a suitable solvent.
Materials:
-
This compound powder
-
Appropriate PPE
-
Chemical fume hood
-
Volumetric flask
-
Pipettes
-
Appropriate solvent (e.g., DMSO, DMF)
-
-80°C freezer
Procedure:
-
Preparation: Don all required PPE and work within a chemical fume hood.
-
Solvent Addition:
-
Carefully add the desired volume of solvent to the vial containing the this compound powder.
-
The choice of solvent will depend on the specific experimental requirements.
-
-
Dissolution:
-
Gently swirl the vial or use a vortex mixer at a low setting to dissolve the powder completely.
-
-
Storage of Solution:
-
If the solution is not for immediate use, store it in a securely sealed vial at -80°C[1].
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with federal, state, and local environmental regulations[1].
Procedure:
-
Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, pipette tips) in a designated, sealed hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, solvent rinses) in a separate, sealed hazardous waste container.
-
-
Labeling:
-
Clearly label both solid and liquid waste containers with "Hazardous Waste" and "Contains this compound".
-
-
Disposal:
-
Arrange for pickup and disposal by a certified hazardous waste management company. Do not dispose of this compound waste down the drain or in regular trash.
-
Visualized Workflows
The following diagrams illustrate the key operational workflows for handling this compound.
Caption: Workflow for handling this compound powder.
Caption: Disposal plan for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
